High-Purity Building Block for Medicinal Chemistry & Ligand Design Executive Summary Methyl 4,5-dimethylpyridine-2-carboxylate (CAS: 1140239-80-0), commonly referred to as Methyl 4,5-dimethylpicolinate , is a specialized...
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Building Block for Medicinal Chemistry & Ligand Design
Executive Summary
Methyl 4,5-dimethylpyridine-2-carboxylate (CAS: 1140239-80-0), commonly referred to as Methyl 4,5-dimethylpicolinate , is a specialized heterocyclic intermediate.[1][2] It serves as a critical scaffold in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and complex bidentate ligands for catalysis. This guide provides a comprehensive technical analysis of its nomenclature, physicochemical properties, synthetic pathways, and applications, designed for researchers requiring high-fidelity data for experimental design.
Chemical Identity & Nomenclature
Accurate identification is paramount in heterocyclic chemistry, where isomerism (picolinate vs. nicotinate) frequently leads to procurement errors. The compound is a 2-substituted pyridine derivative.[3]
Synonym & Identifier Matrix
Identifier Type
Value
Context
Common Name
Methyl 4,5-dimethylpicolinate
Preferred in lab shorthand; denotes 2-COOH derivative.[1][4]
Systematic Name
Methyl 4,5-dimethylpyridine-2-carboxylate
IUPAC standard for publications.
CAS Registry Number
1140239-80-0
Primary key for procurement and regulatory search.
Lab Code
4,5-Me2-Pic-OMe
Common internal notebook abbreviation.
Related Acid
4,5-Dimethylpicolinic acid
Parent carboxylic acid (Precursor).
SMILES
COC(=O)C1=NC=C(C)C(C)=C1
For chemoinformatics/docking.
Structural Disambiguation
Researchers must distinguish this compound from its isomers:
Picolinates: Substituent at C2 (This compound).
Nicotinates: Substituent at C3.
Isonicotinates: Substituent at C4.
Lutidines: The parent dimethylpyridines (e.g., 3,4-Lutidine is the backbone of this ester).[5]
Physicochemical Profile
Understanding the physical state and solubility is essential for handling and reaction planning.
Property
Data
Notes
Molecular Formula
C₉H₁₁NO₂
Molecular Weight
165.19 g/mol
Physical State
Solid or Low-melting Solid
Often appears as an off-white to yellow crystalline solid.
Boiling Point
~260–270 °C (Predicted)
High boiling point; vacuum distillation recommended.
LogP
~1.6
Lipophilic enough for organic extraction (DCM/EtOAc).
pKa (Conj. Acid)
~3.5–4.0
The ester reduces basicity compared to the parent lutidine.
Solubility
DCM, MeOH, EtOAc, DMSO
Sparingly soluble in water; soluble in organic solvents.
Synthetic Methodologies
The synthesis of Methyl 4,5-dimethylpicolinate is non-trivial due to the challenge of selectively functionalizing the C2 position of the pyridine ring starting from 3,4-lutidine.
Primary Route: The Reissert-Henze Functionalization
The most robust industrial route utilizes the activation of the pyridine N-oxide to install a nitrile group at the alpha position (C2), followed by hydrolysis and esterification.
Mechanistic Insight: Direct oxidation of alkyl groups on pyridines usually attacks the most electron-rich positions (3 or 4). To target the C2 position, we must exploit the dipole of the N-oxide.
Reagents: Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamoyl chloride (activator).
Mechanism:[6] The activator binds to the oxygen of the N-oxide, making the C2 position highly electrophilic. Cyanide attacks C2.
Regioselectivity: This step produces a mixture of the 2-cyano (desired) and 6-cyano isomers. Isomers must be separated via column chromatography or crystallization.
Pinner Reaction / Methanolysis:
Reagents: HCl (gas) in dry Methanol.
Process: The nitrile is converted directly to the methyl imidate, which hydrolyzes to the methyl ester upon aqueous workup.
Advantage:[2][6] Avoids the isolation of the free carboxylic acid, which can be zwitterionic and hard to purify.
Visualization of Synthetic Pathway
The following diagram illustrates the logical flow from the commodity chemical 3,4-lutidine to the target ester.
Figure 1: Synthetic pathway from 3,4-lutidine via N-oxide activation and cyanation.
Pharmaceutical & Research Applications
This compound is not merely a solvent or reagent; it is a scaffold.
HIF-Prolyl Hydroxylase (HIF-PH) Inhibition
The 2-carboxylate pyridine motif is a pharmacophore that mimics 2-oxoglutarate, the natural co-substrate for prolyl hydroxylase enzymes.
Mechanism: The pyridine nitrogen and the carboxylate oxygen form a bidentate chelate with the active site Iron (Fe2+) of the enzyme.
Relevance: Analogues of this compound are investigated for treating anemia (similar to Roxadustat) by stabilizing HIF-1alpha.
Ligand Synthesis
Bipyridines: Oxidative coupling of this ester can yield substituted 2,2'-bipyridines, used in supramolecular chemistry and catalysis.
Directing Groups: The ester group can direct C-H activation at the C3 position, allowing for further functionalization of the ring.
Analytical Characterization (QC)
To validate the identity of the synthesized or purchased material, the following spectral signatures should be observed.
Proton NMR (¹H NMR, CDCl₃, 400 MHz)
Shift (δ)
Multiplicity
Integration
Assignment
8.35
Singlet (s)
1H
H6 (Ortho to N, Para to Ester)
7.95
Singlet (s)
1H
H3 (Meta to N, Ortho to Ester)
3.98
Singlet (s)
3H
-OCH₃ (Methyl Ester)
2.35
Singlet (s)
3H
-CH₃ (Ring Methyl at C4)
2.28
Singlet (s)
3H
-CH₃ (Ring Methyl at C5)
Note: The aromatic protons H3 and H6 appear as singlets due to the substitution pattern, though weak para-coupling might be visible.
References
PubChem. Compound Summary for CID 59637240: 4,5-dimethylpyridine-2-carboxylic acid. National Library of Medicine. [Link]
An In-depth Technical Guide to Methyl 4,5-Dimethylpicolinate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of methyl 4,5-dimethylpicolinate, a substituted pyridine derivative of interest in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 4,5-dimethylpicolinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide synthesizes information from structurally related analogs and established chemical principles to provide a robust resource for researchers. The guide details the predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough analysis of its potential spectroscopic characteristics. Furthermore, potential applications are discussed based on the known utility of the picolinate scaffold in drug discovery and other advanced chemical fields.
Introduction: The Picolinate Scaffold in Modern Research
Picolinic acid and its esters, collectively known as picolinates, represent a class of "privileged" heterocyclic scaffolds in contemporary chemical research. The pyridine ring, an aromatic and electron-deficient heterocycle, imparts unique electronic and steric properties that facilitate interactions with biological targets, particularly through π-π stacking and hydrogen bonding. The ester functionality at the 2-position provides a versatile handle for further chemical modification, allowing for the generation of diverse molecular libraries for screening and optimization.
While a significant body of research exists for various substituted picolinates, methyl 4,5-dimethylpicolinate remains a less-explored derivative. This guide aims to fill this knowledge gap by providing a foundational understanding of its core properties and potential utility.
Physicochemical Properties
Based on its chemical structure, the key physicochemical properties of methyl 4,5-dimethylpicolinate have been calculated and are summarized in the table below.
Property
Value
Chemical Formula
C₉H₁₁NO₂
Molecular Weight
165.19 g/mol
IUPAC Name
methyl 4,5-dimethylpyridine-2-carboxylate
CAS Number
1140239-80-0
Predicted LogP
1.8
Predicted Hydrogen Bond Donors
0
Predicted Hydrogen Bond Acceptors
3
Predicted Rotatable Bonds
2
Proposed Synthesis of Methyl 4,5-Dimethylpicolinate
A plausible and efficient synthetic route to methyl 4,5-dimethylpicolinate involves the esterification of the corresponding 4,5-dimethylpicolinic acid. This precursor can be synthesized from commercially available starting materials through established methodologies in heterocyclic chemistry.
Synthetic Workflow
The proposed synthetic pathway is illustrated in the following diagram:
Caption: Proposed synthetic workflow for methyl 4,5-dimethylpicolinate.
Detailed Experimental Protocol: Esterification of 4,5-Dimethylpicolinic Acid
This protocol describes the final esterification step to yield the target compound.
Materials:
4,5-Dimethylpicolinic Acid (1.0 eq)
Anhydrous Methanol (20 mL per gram of starting material)
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethylpicolinic acid.
Dissolution and Acidification: Add anhydrous methanol to the flask and stir until the starting material is fully dissolved. Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Work-up:
Allow the reaction mixture to cool to room temperature.
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Remove the methanol under reduced pressure using a rotary evaporator.
Partition the residue between ethyl acetate and water.
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure methyl 4,5-dimethylpicolinate.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.4
s
1H
H-6 (Pyridine)
~7.8
s
1H
H-3 (Pyridine)
~3.9
s
3H
-OCH₃ (Ester)
~2.3
s
3H
4-CH₃ (Pyridine)
~2.2
s
3H
5-CH₃ (Pyridine)
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~166
C=O (Ester)
~150
C-2 (Pyridine)
~148
C-6 (Pyridine)
~145
C-4 (Pyridine)
~135
C-5 (Pyridine)
~125
C-3 (Pyridine)
~52
-OCH₃ (Ester)
~19
4-CH₃ (Pyridine)
~16
5-CH₃ (Pyridine)
Potential Applications in Research and Development
The picolinate scaffold is a cornerstone in the development of novel therapeutics and functional materials. Based on the known applications of its analogs, methyl 4,5-dimethylpicolinate holds potential in several key areas:
Drug Discovery: Substituted picolinates are prevalent in a wide array of bioactive molecules. The unique substitution pattern of methyl 4,5-dimethylpicolinate could be leveraged to explore novel interactions with biological targets. It can serve as a key building block for the synthesis of inhibitors for kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Agrochemicals: Picolinate derivatives have been successfully developed as herbicides. The specific substitution on the pyridine ring can modulate the herbicidal activity and selectivity.
Materials Science: Pyridine-containing ligands are widely used in coordination chemistry and materials science for the synthesis of metal-organic frameworks (MOFs) and functional polymers with unique electronic and optical properties.
Conclusion
Methyl 4,5-dimethylpicolinate, while not extensively documented, represents a valuable scaffold for chemical innovation. This guide provides a foundational resource for researchers by detailing its predicted properties, a robust synthetic protocol, and an analysis of its potential applications. The information presented herein is intended to empower scientists and drug development professionals to explore the utility of this compound in their respective fields.
References
Due to the lack of specific literature for methyl 4,5-dimethylpicolinate, this section would typically list references for the synthesis of analogous compounds and reviews on the applications of picolinates.
Foundational
A Comparative Analysis of Methyl 4,5-Dimethylpicolinate and Methyl 3,4-Dimethylpicolinate: A Technical Guide for Researchers
Introduction Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with the picolinate scaffold being a particularly "privileged" structural motif in drug discovery. The precise pos...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with the picolinate scaffold being a particularly "privileged" structural motif in drug discovery. The precise positioning of substituents on the pyridine ring can dramatically alter a molecule's steric and electronic properties, thereby influencing its biological activity, reactivity, and physicochemical characteristics. This guide provides an in-depth technical comparison of two closely related constitutional isomers: methyl 4,5-dimethylpicolinate and methyl 3,4-dimethylpicolinate. While specific literature on these exact compounds is not abundant, this document will leverage established principles of organic chemistry and data from analogous structures to provide a comprehensive analysis for researchers, scientists, and drug development professionals. We will explore their structural nuances, predict their physicochemical and spectroscopic differences, propose viable synthetic routes, and discuss their potential applications, all while grounding our claims in authoritative scientific literature.
Molecular Structure and Isomerism: The Foundation of Divergent Properties
The fundamental difference between methyl 4,5-dimethylpicolinate and methyl 3,4-dimethylpicolinate lies in the substitution pattern of the two methyl groups on the pyridine ring. Both are methyl esters of dimethyl-substituted picolinic acid (pyridine-2-carboxylic acid).
Methyl 4,5-dimethylpicolinate: Features adjacent methyl groups at the C4 and C5 positions.
Methyl 3,4-dimethylpicolinate: Possesses adjacent methyl groups at the C3 and C4 positions.
This seemingly minor positional shift has significant implications for the molecule's overall shape, electron distribution, and steric environment.
Caption: Structural comparison of methyl 4,5-dimethylpicolinate and methyl 3,4-dimethylpicolinate.
The proximity of the methyl group at C3 to the ester functionality in the 3,4-isomer introduces a greater degree of steric hindrance around the carbonyl group and the nitrogen atom compared to the 4,5-isomer. This steric crowding can influence the molecule's ability to interact with biological targets and can affect its reactivity in chemical transformations.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The differences in substitution patterns are expected to manifest in distinct physicochemical and spectroscopic properties. The following table summarizes these predicted differences, based on general principles and data from related compounds.
Property
Methyl 4,5-dimethylpicolinate
Methyl 3,4-dimethylpicolinate
Rationale for Difference
Molecular Formula
C₉H₁₁NO₂
C₉H₁₁NO₂
Isomers have the same molecular formula.
Molecular Weight
179.19 g/mol
179.19 g/mol
Isomers have the same molecular weight.
Polarity
Expected to be slightly less polar
Expected to be slightly more polar
The C3-methyl group in the 3,4-isomer may have a more pronounced effect on the dipole moment due to its proximity to the nitrogen and ester group.
Boiling Point
Predicted to be slightly lower
Predicted to be slightly higher
Increased polarity in the 3,4-isomer could lead to stronger intermolecular interactions and a higher boiling point.
Solubility
Good solubility in common organic solvents.
Good solubility in common organic solvents, potentially slightly higher in polar solvents.
Based on predicted polarity differences.
¹H NMR (Predicted)
Two distinct methyl singlets, two aromatic protons.
Two distinct methyl singlets, two aromatic protons with different chemical shifts and coupling constants compared to the 4,5-isomer. The proton at C5 would likely be a doublet, and the proton at C6 a doublet.
The electronic environment of the aromatic protons and methyl groups is different in each isomer, leading to unique chemical shifts.
¹³C NMR (Predicted)
Nine distinct carbon signals.
Nine distinct carbon signals with different chemical shifts.
The positions of the methyl groups influence the electronic shielding of each carbon atom in the pyridine ring and the ester group.
Mass Spectrometry
Molecular ion peak at m/z = 179.
Molecular ion peak at m/z = 179.
Fragmentation patterns may differ due to the different substitution patterns influencing bond stabilities.
Synthetic Strategies: Pathways to Isomeric Picolinates
The synthesis of these target molecules would likely start from the corresponding dimethyl-substituted picolinic acids, followed by esterification. The key challenge lies in the regioselective synthesis of the substituted picolinic acids themselves.
Proposed Synthesis of Methyl 4,5-Dimethylpicolinate
A plausible route to methyl 4,5-dimethylpicolinate would involve the oxidation of a suitable precursor like 4,5-dimethyl-2-vinylpyridine or the direct carboxylation of a lithiated 4,5-dimethylpyridine derivative. A more common approach, however, would be to start from a pre-functionalized pyridine.
Caption: Proposed synthesis of methyl 4,5-dimethylpicolinate.
Proposed Synthesis of Methyl 3,4-Dimethylpicolinate
The synthesis of methyl 3,4-dimethylpicolinate could proceed through a similar pathway, starting from 3,4-dimethylpyridine (3,4-lutidine).[1]
Caption: Proposed synthesis of methyl 3,4-dimethylpicolinate.
Experimental Protocol: General Esterification of Picolinic Acids
The final esterification step for both isomers would likely follow a standard Fischer esterification protocol.
To a solution of the dimethyl-substituted picolinic acid in methanol, add concentrated sulfuric acid dropwise at room temperature.[2]
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[2]
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl dimethylpicolinate.
Purify the crude product by column chromatography on silica gel if necessary.
Reactivity and Potential Applications: A Forward Look
The differences in steric and electronic environments of the two isomers are expected to lead to distinct reactivity profiles and potential applications.
Methyl 3,4-dimethylpicolinate: The presence of the C3-methyl group may sterically hinder reactions at the pyridine nitrogen and the ester carbonyl. However, this steric bulk could also be exploited to achieve regioselectivity in certain reactions. The electronic-donating nature of the methyl groups will increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted methyl picolinate.
Methyl 4,5-dimethylpicolinate: With less steric hindrance around the reactive centers, this isomer might be more amenable to a wider range of transformations. The electron-donating methyl groups at the C4 and C5 positions will also activate the ring towards electrophilic substitution.
Potential Applications:
Both isomers serve as valuable building blocks for the synthesis of more complex molecules. Given the prevalence of the picolinate scaffold in pharmaceuticals, these dimethylated derivatives could be explored for the development of novel therapeutic agents. The specific substitution patterns may offer unique binding interactions with biological targets. For instance, substituted picolinates have been investigated as herbicides and for their role in C-H functionalization reactions.[3] The dimethyl substitution pattern could be used to fine-tune the biological activity and selectivity of such compounds.
Conclusion
While direct comparative data for methyl 4,5-dimethylpicolinate and methyl 3,4-dimethylpicolinate is limited, a thorough analysis based on fundamental principles of organic chemistry allows for a clear differentiation between these two isomers. The seemingly subtle shift in the position of a methyl group leads to predictable differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. This guide has provided a framework for understanding these differences, from their molecular structure to their potential applications. The proposed synthetic routes and general experimental protocols offer a starting point for researchers interested in synthesizing and exploring the properties of these and other substituted picolinates. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, a deep understanding of the structure-property relationships in such isomeric systems is paramount.
References
[4] BenchChem. (n.d.). The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery. Retrieved from a relevant chemical supplier's technical documentation.[2]
BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Retrieved from a relevant chemical supplier's technical documentation.
[1] Wikipedia. (2023). Lutidine. Retrieved from [Link][1]
[5] ChemicalBook. (2025). Methyl picolinate synthesis. Retrieved from a relevant chemical supplier's website.[4]
[6] PubChem. (n.d.). 3,4-Dimethylpyridine. Retrieved from [Link]
[7] PubChem. (n.d.). Methyl 4-methoxy-5-methylpicolinate. Retrieved from [Link]
[3] The Journal of Organic Chemistry. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Retrieved from [Link]
[8] ChemicalBook. (2025). METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE. Retrieved from a relevant chemical supplier's website.[5]
[9] PubChem. (n.d.). Methyl 3,4-dimethylbenzoate. Retrieved from [Link]
[10] The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from a relevant scientific journal's supplementary materials.
[11] Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from a relevant scientific journal.[4]
[12] Google Patents. (n.d.). US5322948A - Process for preparing pyridinecarboxylic acid derivatives. Retrieved from [7]
[13] European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. Retrieved from a relevant patent database.[12]
[14] Google Patents. (n.d.). US2109957A - Preparation of pyridine-carboxylic acids and the like. Retrieved from [14]
[15] ChemicalBook. (n.d.). Dimethyl 2,4-pyridinedicarboxylate synthesis. Retrieved from a relevant chemical supplier's website.[15]
[16] X-MOL. (2022). What are the properties, preparation, and applications of 3,4-Pyridinedicarboxylic acid? Retrieved from a relevant chemical database.[16]
[17] Organic Syntheses. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link][17]
[2] BenchChem. (n.d.). The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery. Retrieved from a relevant chemical supplier's technical documentation.[2]
[18] Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link][19]
[20] ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Retrieved from a relevant scientific publication platform.[21]
[19] ResearchGate. (n.d.). One-step conversion of dipicolinic acid to its dimethyl ester using monomethyl sulfate salts for GC-MS detection of bacterial endospores. Retrieved from a relevant scientific publication platform.[22]
[23] RSC Publishing. (n.d.). One-step conversion of dipicolinic acid to its dimethyl ester using monomethyl sulfate salts for GC-MS detection of bacterial endospores. Retrieved from a relevant scientific journal.[24]
[21] Dalton Transactions (RSC Publishing). (n.d.). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Retrieved from a relevant scientific journal.[25]
[22] OIST Groups. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Retrieved from a university research group's website.[26]
An In-depth Technical Guide to the Solubility of Methyl 4,5-dimethylpyridine-2-carboxylate in Organic Solvents
Introduction Methyl 4,5-dimethylpyridine-2-carboxylate is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. Its molecular structure, featuring a pyridine ring, two methyl groups,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 4,5-dimethylpyridine-2-carboxylate is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. Its molecular structure, featuring a pyridine ring, two methyl groups, and a methyl ester, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is paramount for its synthesis, purification, crystallization, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of methyl 4,5-dimethylpyridine-2-carboxylate in organic solvents, designed for researchers, scientists, and professionals in drug development.
While specific experimental solubility data for methyl 4,5-dimethylpyridine-2-carboxylate is not extensively available in public literature, this guide will equip the user with the fundamental knowledge and detailed protocols to determine it. We will delve into the structural features of the molecule that influence its solubility, present standardized methods for experimental solubility determination, and discuss the application of theoretical models for solubility prediction.
Physicochemical Properties and their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1] The structure of methyl 4,5-dimethylpyridine-2-carboxylate—containing a polar pyridine ring and a methyl ester group, alongside nonpolar methyl groups—suggests a nuanced solubility profile.
Structural Analysis:
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ring itself possesses aromatic character. This contributes to its potential solubility in moderately polar and aromatic solvents.
Methyl Ester Group: The ester group (-COOCH₃) is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This enhances solubility in polar solvents.
Methyl Groups: The two methyl groups (-CH₃) are nonpolar and increase the lipophilicity of the molecule. This can enhance solubility in less polar, hydrocarbon-based solvents.
Based on these features, it can be predicted that methyl 4,5-dimethylpyridine-2-carboxylate will exhibit moderate to good solubility in a range of organic solvents, with the optimal solvent choice depending on the balance of polarity.
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3]
Isothermal Shake-Flask Method: A Step-by-Step Protocol
This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
Analytical balance
Vials with screw caps
Temperature-controlled orbital shaker or magnetic stirrer
Syringe filters (0.45 µm)
Volumetric flasks
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
Preparation of Supersaturated Solutions:
Add an excess amount of methyl 4,5-dimethylpyridine-2-carboxylate to a series of vials. An excess is visually confirmed by the presence of undissolved solid.[2]
To each vial, add a known volume of a specific organic solvent.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.[2][3] Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.
Sample Collection and Preparation:
Allow the vials to stand undisturbed at the constant temperature for a short period to allow the undissolved solid to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
Quantification:
Gravimetric Method:
Weigh the vial containing the filtered saturated solution.
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solute.
Calculate the solubility in g/L or other appropriate units.
Chromatographic/Spectroscopic Method:
Prepare a series of standard solutions of known concentrations of methyl 4,5-dimethylpyridine-2-carboxylate in the solvent of interest.
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
Accurately dilute a known volume of the filtered saturated solution with the same solvent.
Analyze the diluted sample and use the calibration curve to determine the concentration of the solute in the saturated solution.
Calculate the original solubility, accounting for the dilution factor.
Workflow for Experimental Solubility Determination
Figure 1. Workflow for the isothermal shake-flask solubility determination method.
Theoretical Prediction of Solubility
In the absence of experimental data, theoretical models can provide estimations of solubility. These models often rely on the physicochemical properties of the solute and solvent.
Thermodynamic Principles:
The solubility of a solid in a liquid is a thermodynamic equilibrium process.[3] The solubility can be related to the melting properties of the solute (melting point and enthalpy of fusion) and the activity coefficient of the solute in the solvent.[4][5]
Computational Models:
Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate the chemical structure of a molecule with its physical properties, including solubility.[3]
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[4]
While these predictive methods are valuable for initial screening and solvent selection, they are generally less accurate than experimental determination and should be used as a guide.[3]
Data Presentation
For systematic recording and comparison, the experimentally determined solubility data should be presented in a clear and organized table.
Table 1: Experimentally Determined Solubility of Methyl 4,5-dimethylpyridine-2-carboxylate at 25 °C
Organic Solvent
Dielectric Constant
Solubility (g/L)
Solubility (mol/L)
Methanol
32.7
[Experimental Value]
[Calculated Value]
Ethanol
24.5
[Experimental Value]
[Calculated Value]
Acetone
21.0
[Experimental Value]
[Calculated Value]
Ethyl Acetate
6.0
[Experimental Value]
[Calculated Value]
Dichloromethane
9.1
[Experimental Value]
[Calculated Value]
Toluene
2.4
[Experimental Value]
[Calculated Value]
Hexane
1.9
[Experimental Value]
[Calculated Value]
Note: The values in this table are placeholders and should be populated with experimentally determined data.
Conclusion
This technical guide has outlined the key considerations and methodologies for understanding and determining the solubility of methyl 4,5-dimethylpyridine-2-carboxylate in organic solvents. By combining an understanding of its molecular structure with robust experimental techniques like the isothermal shake-flask method, researchers can obtain the critical solubility data necessary for advancing their research and development activities. While theoretical models offer valuable predictive insights, experimental validation remains the gold standard for accurate solubility determination.
References
American Chemical Society. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research. ACS Publications.
Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
BenchChem. (2025). Solubility of Solvent Blue 35 in organic solvents.
Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. PubMed.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
An In-depth Technical Guide to the Safe Handling and Scientific Context of Methyl 4,5-Dimethylpicolinate
Prepared for: Researchers, Scientists, and Drug Development Professionals Compound Identity and Analog-Based Safety Assessment Methyl 4,5-dimethylpicolinate belongs to the substituted pyridine carboxylic acid ester famil...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Compound Identity and Analog-Based Safety Assessment
Methyl 4,5-dimethylpicolinate belongs to the substituted pyridine carboxylic acid ester family. Its core structure is a pyridine ring, functionalized with a methyl ester at the 2-position and two methyl groups at the 4- and 5-positions. This substitution pattern is of significant interest in drug discovery, where "magic methyl" groups can profoundly influence a molecule's pharmacological properties.[1]
Given the absence of a specific SDS, this guide derives its safety recommendations from the following structurally related compounds for which data is available:
Based on the hazard classifications of its analogs, methyl 4,5-dimethylpicolinate should be handled as a hazardous substance. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.
Caption: Anticipated GHS hazard profile for methyl 4,5-dimethylpicolinate.
Summary of Analog Hazards:
Methyl picolinate, Methyl 4-methylpicolinate, and Methyl 4,6-dimethylpicolinate are all classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][5]
The GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[2]
First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is critical. The following measures are recommended based on established protocols for similar chemical compounds.[4][6]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention, preferably from an ophthalmologist.
Skin Contact: Take off all contaminated clothing without delay. Rinse the affected skin area with plenty of soap and water. If skin irritation develops or persists, seek medical advice.[6]
Inhalation: Move the affected person to fresh air. If breathing is difficult or the person is not breathing, provide artificial respiration. Seek immediate medical attention.[6][7]
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[6]
Safe Handling, Storage, and Disposal
Adherence to strict laboratory protocols is essential to ensure personnel safety and maintain the integrity of the compound.
4.1 Engineering Controls and Personal Protective Equipment (PPE)
Handling: All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to vapors or aerosols.[4][6]
Personal Protective Equipment:
Eye/Face Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.
Respiratory Protection: If working outside a fume hood or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.
4.2 Storage and Stability
Conditions: Store in a tightly closed container in a cool, dry, and dark place.[4] Based on data for analogs, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended to prevent degradation.[2]
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or hazardous reactions.[6][8]
Hazardous Decomposition: Thermal decomposition may produce toxic gases, including oxides of carbon and nitrogen.[6]
4.3 Disposal
Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. The compound should be treated as hazardous chemical waste.
The Role of Methylated Picolinates in Drug Discovery
The methyl 4,5-dimethylpicolinate scaffold is of particular interest to medicinal chemists. The picolinate core is a common feature in bioactive molecules, and the strategic placement of methyl groups can significantly enhance a compound's therapeutic profile.
The "Magic Methyl" Effect:
The addition of methyl groups, as seen in this compound, can influence several key drug-like properties:[1]
Potency: Methyl groups can fill hydrophobic pockets in a target protein's binding site, increasing binding affinity and potency.
Metabolic Stability: Methylation at a site that is susceptible to metabolic degradation can block this pathway, thereby increasing the drug's half-life.
Solubility and Permeability: While seemingly counterintuitive, methylation can sometimes break the planarity of a molecule, which can disrupt crystal lattice packing and improve aqueous solubility or alter membrane permeability.[1]
Substituted picolinamide structures, which can be synthesized from esters like methyl 4,5-dimethylpicolinate, are being explored as negative allosteric modulators (NAMs) of receptors like mGlu5, which are targets for neurological disorders.[9] Furthermore, related picoline derivatives have shown potential as antitubercular agents.[10]
Representative Synthetic Workflow
While a specific synthesis for methyl 4,5-dimethylpicolinate is not detailed in the provided search results, a general and plausible synthetic route can be conceptualized based on standard organic chemistry transformations and related procedures.[11][12] The most common method for creating methyl esters of carboxylic acids is through Fischer esterification.
Caption: A plausible workflow for the synthesis of methyl 4,5-dimethylpicolinate.
Experimental Protocol (Conceptual)
Reaction Setup: To a solution of 4,5-dimethylpicolinic acid in excess methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification may be achieved via column chromatography or distillation.
References
Albaugh LLC. SAFETY DATA SHEET - T-METHYL 4.5L ST. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 66997018, Methyl 4,5-diaminopicolinate. [Link]
DC Fine Chemicals. Safety Data Sheet - Methyl 6-chloro-3-methylpicolinate. [Link]
Chemical Treatment Services. MATERIAL SAFETY DATA SHEET - CL215. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 71433328, Methyl 4-bromo-5-methylpicolinate. [Link]
Gentry, P. R., et al. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
Rodrigues, T., et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]
Wang, H., et al. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]
Google Patents. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method.
ResearchGate. Characterization of the intermediate and product in the synthesis of methyl- 4,4′-di(phenylcarbamate) from the reaction of 4,4′- methylenedianiline with dimethyl carbonate. [Link]
ResearchGate. Synthesis of methylcyclopentadiene (4), dimethyldicyclopentadiene (5), and RJ‐4 from biomass sugars. [Link]
Kiec-Kononowicz, K., et al. N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity. Molecules. [Link]
Google Patents.
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
synthesis of methyl 4,5-dimethylpyridine-2-carboxylate from 2-bromo-4,5-dimethylpyridine
Application Note: Catalytic Methoxycarbonylation of 2-Bromo-4,5-dimethylpyridine Executive Summary This guide details the synthesis of methyl 4,5-dimethylpyridine-2-carboxylate (Target) from 2-bromo-4,5-dimethylpyridine...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Methoxycarbonylation of 2-Bromo-4,5-dimethylpyridine
Executive Summary
This guide details the synthesis of methyl 4,5-dimethylpyridine-2-carboxylate (Target) from 2-bromo-4,5-dimethylpyridine (Starting Material). While traditional lithiation/Grignard routes are possible, they are often plagued by side reactions in pyridine systems (e.g., nucleophilic attack at the C-N bond). Therefore, this protocol focuses on Palladium-Catalyzed Methoxycarbonylation , the industry-standard method for its scalability, functional group tolerance, and atom economy.
Two distinct protocols are provided:
Method A (High-Pressure): Uses CO gas in an autoclave; ideal for scale-up (>10g).
Method B (CO Surrogate): Uses solid CO precursors; ideal for discovery chemistry (<1g) without high-pressure infrastructure.
Strategic Analysis & Mechanism
The transformation relies on the palladium-catalyzed insertion of carbon monoxide into the C-Br bond, followed by nucleophilic attack by methanol.
Electronic Effect: The methyl groups at positions 4 and 5 are electron-donating. This makes the pyridine ring more electron-rich compared to a bare 2-bromopyridine. Consequently, the oxidative addition step (Pd(0) inserting into C-Br) may be slightly slower than in electron-deficient systems.
Ligand Selection: To counteract this, we utilize dppf (1,1'-Bis(diphenylphosphino)ferrocene). Its large bite angle facilitates the reductive elimination step and stabilizes the palladium center against aggregation.
Mechanistic Pathway
Experimental Protocols
Method A: High-Pressure Carbonylation (Autoclave)
Recommended for scale-up and maximum yield.
Reagents & Equipment:
Component
Equiv.
Role
Notes
2-Bromo-4,5-dimethylpyridine
1.0
Substrate
Limiting reagent
Pd(OAc)₂
0.02 (2 mol%)
Pre-catalyst
Source of Pd(II)
dppf
0.04 (4 mol%)
Ligand
Stabilizes active species
Triethylamine (Et₃N)
2.0
Base
Neutralizes HBr byproduct
Methanol (MeOH)
Solvent
Nucleophile
Must be anhydrous
| Carbon Monoxide (CO) | 5-10 bar | Reactant | TOXIC GAS |
Step-by-Step Protocol:
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and dppf in a small volume of MeOH. Stir for 10 minutes until the solution turns orange/red, indicating ligation.
Loading: Charge the autoclave liner with the substrate, Et₃N, and the pre-formed catalyst solution. Dilute with MeOH to a concentration of ~0.2 M.
Purging: Seal the autoclave. Purge with N₂ (3 cycles) to remove O₂. Then purge with CO (3 cycles) to saturate the headspace.
Critical Safety: Perform all CO handling in a well-ventilated fume hood with a CO monitor active.
Reaction: Pressurize to 5 bar (75 psi) with CO. Heat to 80°C with vigorous magnetic stirring (800 rpm).
Note: Reaction time is typically 12–16 hours.
Workup: Cool the reactor to room temperature (RT). Carefully vent the CO into a dedicated exhaust. Flush with N₂.
Purification: Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Isolation: If necessary, purify via flash chromatography (Hexanes/EtOAc).
Method B: CO Surrogate (Solid Source)
Recommended for labs without high-pressure safety setups.
Concept: Use Molybdenum Hexacarbonyl [Mo(CO)₆] or Phenyl Formate to generate CO in situ.
Setup: Use a heavy-walled microwave vial or a pressure-rated sealed tube.
Addition: Add substrate, Pd(OAc)₂, dppf, and Mo(CO)₆ to the vial.
Solvent: Add MeOH and DBU. Cap the vial immediately.
Reaction: Heat to 100°C for 15 minutes (Microwave) or 4 hours (Oil bath).
Mechanism:[3][4] Mo(CO)₆ releases CO upon heating. The pressure generated is contained within the rated vial.
Quench: Cool completely before opening. Open in a fume hood (residual CO release).
Workup: Filter through silica/Celite and concentrate.
Critical Process Parameters (CPPs) & Troubleshooting
Observation
Root Cause
Corrective Action
Black Precipitate
"Pd Black" formation
Catalyst decomposition. Increase ligand:Pd ratio to 3:1 or switch to Xantphos. Ensure O₂ is fully purged.
Low Conversion
Slow Oxidative Addition
Increase Temp to 100°C. The 4,5-dimethyl groups deactivate the ring slightly; more energy may be required.
Hydrolysis Product
Water in solvent
The ester hydrolyzed to the carboxylic acid. Use anhydrous MeOH and store Et₃N over KOH pellets.
No Reaction
CO Poisoning
Too much CO pressure can inhibit the catalyst (saturating Pd sites). Reduce pressure to 1-2 bar.
Safety & Handling (CO Protocol)
Carbon Monoxide (CO) is a silent killer. It is colorless, odorless, and tasteless.
Engineering Controls: All reactions must be performed in a hood with a face velocity >100 fpm.
Monitoring: A portable CO detector must be worn by the chemist.
Emergency: In case of a leak alarm, evacuate the lab immediately. Do not attempt to close valves without SCBA gear.
Surrogates: Method B (Mo(CO)₆) is safer but still generates CO gas upon heating. Treat the headspace of reaction vials as toxic.
References
General Carbonylation Methodology
Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. Journal of Organic Chemistry, 39(23), 3327–3331. Link
Ligand Effects (dppf)
CO Surrogate Protocols
Wannberg, J., & Larhed, M. (2003). Increasing the Scope of the Carbonylation of Aryl Bromides Using Molybdenum Hexacarbonyl. Journal of Organic Chemistry, 68(14), 5750–5753. Link
Safety Data
Novasep.[5] (n.d.). Hazards involved in the handling of carbon monoxide. Technology Networks. Link
palladium-catalyzed carbonylation of 2-bromo-4,5-dimethylpyridine
Executive Summary This Application Note details the optimized protocol for the palladium-catalyzed alkoxycarbonylation of 2-bromo-4,5-dimethylpyridine to synthesize methyl 4,5-dimethylpicolinate . This transformation is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the optimized protocol for the palladium-catalyzed alkoxycarbonylation of 2-bromo-4,5-dimethylpyridine to synthesize methyl 4,5-dimethylpicolinate . This transformation is a critical entry point for generating picolinate scaffolds, which are ubiquitous in medicinal chemistry (e.g., kinase inhibitors, Vitamin B6 analogs).
While palladium-catalyzed carbonylation is a well-established methodology, pyridyl substrates present specific challenges due to the coordinating ability of the pyridine nitrogen. This guide addresses these challenges by utilizing a bidentate phosphine ligand system (dppf) to prevent catalyst poisoning, ensuring high turnover numbers (TON) and reproducibility.
Scientific Rationale & Mechanistic Insight
2.1 The "Pyridine Problem" in Catalysis
The primary challenge in coupling 2-halopyridines is the competitive coordination of the pyridine nitrogen to the Palladium center.
Monodentate Ligands (e.g., PPh3): In the presence of electron-rich pyridines (like 4,5-dimethylpyridine), the substrate often displaces monodentate phosphines, forming stable, unreactive
complexes. This effectively "poisons" the catalyst.
The Solution (Chelation): We utilize 1,1'-Bis(diphenylphosphino)ferrocene (dppf) .[1] Its large bite angle and bidentate nature create a rigid scaffold that resists displacement by the pyridine nitrogen, maintaining the active catalytic species.
Electronic Effect: The two methyl groups at the 4 and 5 positions are electron-donating. This increases the electron density of the ring, rendering the C-Br bond less electrophilic compared to unsubstituted 2-bromopyridine. Consequently, oxidative addition is the rate-limiting step, requiring elevated temperatures (80–100°C).
Steric Effect: The methyl groups are distal to the reaction site (C2), minimizing steric hindrance during the CO insertion step.
2.3 Reaction Pathway
The reaction follows a Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition: Pd(0) inserts into the C-Br bond.
CO Insertion: Coordination and migratory insertion of CO to form the acyl-Pd complex.
Nucleophilic Attack: Methanol attacks the acyl-Pd species (base-assisted).
Reductive Elimination: Release of the ester and regeneration of Pd(0).
Figure 1: The catalytic cycle highlights the critical path (Blue/Yellow/Red) and the off-cycle inhibition pathway (Grey) prevented by using dppf.
Experimental Protocol
Safety Warning: Carbon Monoxide (CO) is a colorless, odorless, and lethal gas. All reactions must be performed in a high-efficiency fume hood equipped with a CO monitor. An autoclave or rated pressure vessel is required.[2]
Reactor: 100 mL Stainless Steel Autoclave (e.g., Parr Instrument) with magnetic stirring and internal thermocouple.
Gas Lines: Dedicated CO line with regulator and check valve; Nitrogen/Argon line for purging.
Safety: Personal CO monitor worn by the chemist; fume hood sash lowered.
3.3 Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Optional but Recommended)
Rationale: Pre-mixing Pd(OAc)₂ and dppf ensures active catalyst formation before substrate exposure.
In a vial, dissolve Pd(OAc)₂ (120 mg) and dppf (447 mg) in 5 mL of dry Methanol.
Stir at room temperature for 10 minutes under Nitrogen until the solution turns a rich orange-red color.
Step 2: Reactor Loading
Charge the autoclave glass liner with 2-Bromo-4,5-dimethylpyridine (5.00 g).
Add the remaining Methanol (45 mL).
Add Triethylamine (7.5 mL).
Transfer the pre-complexed catalyst solution into the liner.
Place the liner into the autoclave and seal the head manually.
Step 3: Purging & Pressurization
Purge: Pressurize with Nitrogen to 5 bar, then vent to atmospheric pressure. Repeat 3 times to remove Oxygen (O₂ inhibits the catalytic cycle).
CO Charge: Pressurize with Carbon Monoxide to 10 bar (approx. 150 psi). Do not exceed vessel rating.
Step 4: Reaction
Heat the reactor to 90°C with vigorous stirring (800 rpm).
Note: Reaction rate increases significantly above 80°C due to the electron-rich nature of the substrate.
Maintain conditions for 16 hours .
Monitor pressure drop (indicative of CO consumption), though this may be subtle at this scale.
Step 5: Workup
Cool reactor to room temperature (< 25°C).
Venting: Slowly vent the CO gas into the back of the fume hood.
Purge: Pressurize/vent with Nitrogen 3 times to strip residual CO.
Open reactor. The mixture should be dark (orange/brown). If black precipitate (Pd black) is visible, catalyst decomposition occurred (see Troubleshooting).
Filter the mixture through a pad of Celite to remove Pd residues and salts (Et₃NHBr). Wash pad with MeOH.
Concentrate the filtrate under reduced pressure to yield the crude oil.
Step 6: Purification
Dissolve crude in minimal Dichloromethane (DCM).
Perform Flash Column Chromatography:
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexanes:Ethyl Acetate (gradient from 90:10 to 70:30).
Collect fractions containing product (monitor by TLC, UV active).
Evaporate solvent to yield Methyl 4,5-dimethylpicolinate as an off-white solid or pale yellow oil.
Workflow Visualization
Figure 2: Operational workflow from reactor loading to product isolation.
Ensure dppf is used (not PPh3). Increase catalyst loading to 3-5 mol%.
Pd Black Formation
Catalyst decomposition (thermal).
Ensure strict O₂ removal (purge cycles). Lower temp to 80°C and extend time.
Starting Material Recovery
Oxidative addition failure.
Increase temperature to 100-110°C. The 4,5-dimethyl groups deactivate the C-Br bond.
Side Product: Amide
Presence of impurity amines.
Ensure MeOH is high grade. If using amine base, ensure it is tertiary (Et₃N) and sterically hindered.
References
General Review of Carbonylation: Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews 109.2 (2009): 815-838. Link
Alkoxycarbonylation Protocols: Perry, R. J., & Wilson, B. D. "Palladium-catalyzed alkoxycarbonylation of aryl halides." Journal of Organic Chemistry 58.25 (1993): 7016-7021. Link
dppf Ligand Utility: Hayashi, T., et al. "Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): An Effective Catalyst for Cross-Coupling." Journal of the American Chemical Society 106.1 (1984): 158-163. Link
Safety in Carbonylation: "Safe Use of Carbon Monoxide in the Undergraduate Teaching Laboratory." ACS Chemical Health & Safety (2015). Link[7]
using methyl 4,5-dimethylpicolinate as a DHODH inhibitor intermediate
Application Note: Utilizing Methyl 4,5-Dimethylpicolinate as a Scaffold for Next-Generation DHODH Inhibitors Abstract & Scientific Rationale Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Utilizing Methyl 4,5-Dimethylpicolinate as a Scaffold for Next-Generation DHODH Inhibitors
Abstract & Scientific Rationale
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine biosynthesis.[1] While historical inhibitors like Brequinar and Leflunomide have validated this target for autoimmune diseases and oncology, the field is actively seeking novel scaffolds to improve physicochemical properties and overcome off-target toxicity.
Methyl 4,5-dimethylpicolinate serves as a high-value "privileged intermediate" in this campaign. Structurally, it functions as a bioisostere to the quinoline-4-carboxylic acid core of Brequinar. The picolinate headgroup anchors the molecule via salt-bridge interactions within the hydrophilic pocket of the enzyme (specifically Arg136), while the 4,5-dimethyl substitution pattern provides critical hydrophobic contacts and conformational restriction, preventing metabolic liability often seen in unsubstituted pyridine rings.
This guide details the conversion of this ester intermediate into active amide-based inhibitors and provides a validated protocol for assessing their potency via the DCIP reduction assay.
Structural Biology & Mechanism of Action
To design effective protocols, one must understand the binding environment. DHODH contains a narrow, hydrophobic tunnel normally occupied by Ubiquinone (CoQ10).
The Anchor: The carboxylic acid (derived from the picolinate ester) binds at the tunnel entrance, interacting with the polar cluster (Arg136, Gln47).
The Shield: The 4,5-dimethyl groups fill the auxiliary hydrophobic pockets, displacing water and increasing binding enthalpy.
The Tail: The inhibitor must possess a lipophilic tail (added via amide coupling) to penetrate the ubiquinone tunnel.
Figure 1: Mechanism of Action. The picolinate-derived inhibitor competes with Ubiquinone for the hydrophobic tunnel, halting the conversion of Dihydroorotate to Orotate.
Synthetic Application Protocols
The methyl ester is a protected precursor. It must be hydrolyzed to the free acid and then coupled to a lipophilic amine (the "tail") to create a functional inhibitor.
Figure 2: Synthetic route converting the ester intermediate into the bioactive amide.
Protocol A: Controlled Hydrolysis
Rationale: Picolinate esters can be prone to decarboxylation under harsh acidic conditions. Base-catalyzed hydrolysis with Lithium Hydroxide (LiOH) is preferred for its mildness.
Reagents:
Methyl 4,5-dimethylpicolinate (1.0 eq)
LiOH·H₂O (2.5 eq)
Solvent: THF/Water (3:1 ratio)
1M HCl (for acidification)
Procedure:
Dissolve Methyl 4,5-dimethylpicolinate in THF/Water (3:1) to a concentration of 0.2 M.
Add LiOH·H₂O in one portion.
Stir at Room Temperature for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (
) should disappear, replaced by the baseline acid spot.
Critical Step: Cool reaction to 0°C. Carefully acidify to pH 3–4 using 1M HCl. Do not go below pH 2 to avoid protonating the pyridine nitrogen excessively, which complicates extraction.
Extract with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate in vacuo.
Yield Check: Expect a white/off-white solid. Yields typically >90%.
Protocol B: Library Generation (Amide Coupling)
Rationale: To mimic the ubiquinone tail, the acid must be coupled to a hydrophobic amine. HATU is selected as the coupling agent to minimize racemization (if chiral tails are used) and maximize yield for electron-deficient anilines.
Reagents:
4,5-dimethylpicolinic acid (1.0 eq)
Amine Partner (e.g., 3,5-dichloroaniline or biphenyl-4-amine) (1.1 eq)
HATU (1.2 eq)
DIPEA (Diisopropylethylamine) (3.0 eq)
Solvent: Anhydrous DMF
Procedure:
Dissolve the acid and DIPEA in DMF (0.1 M) under Nitrogen.
Add HATU and stir for 15 minutes to activate the acid (formation of the active ester).
Add the Amine Partner.
Stir at RT for 12–16 hours.
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), water, and brine.
Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexane).
Biological Validation: DHODH Enzymatic Assay
Once synthesized, the inhibitor must be validated. The standard industry protocol utilizes the DCIP (2,6-dichloroindophenol) Reduction Assay .
Principle: DHODH transfers electrons from Dihydroorotate (DHO) to Ubiquinone (CoQ). In this assay, DCIP acts as the terminal electron acceptor.[2][3] As DCIP is reduced, it changes color from Blue (Abs 600nm) to Colorless . Inhibitors prevent this color change.
Assay Components Table
Component
Concentration (Final)
Role
Buffer
50 mM Tris-HCl, pH 8.0
Maintains physiological pH
Detergent
0.1% Triton X-100
Mimics mitochondrial membrane environment
Substrate
500 µM Dihydroorotate (DHO)
Electron Donor
Co-factor
100 µM Coenzyme Q0 (CoQ0)
Electron Carrier (Endogenous substrate mimic)
Reporter
60–120 µM DCIP
Electron Acceptor (Colorimetric indicator)
Enzyme
15–20 nM hDHODH
Recombinant human DHODH (truncated ΔTM)
Step-by-Step Assay Protocol
Preparation:
Prepare Assay Buffer : 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
Prepare Inhibitor Stocks : Dissolve picolinamide derivatives in DMSO (10 mM stock). Serial dilute to 100x final concentration.
Immediately read Absorbance at 600 nm in kinetic mode.
Interval: Every 30 seconds for 10–20 minutes.
Analysis:
Calculate the slope (Vmax) of the linear portion of the decay curve.
Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
Fit data to a sigmoidal dose-response equation to determine IC₅₀.
Troubleshooting & Optimization (Expert Insights)
Solubility Issues: Picolinate amides can be highly lipophilic. If precipitation occurs in the assay buffer, increase Triton X-100 to 0.2% or add 1% Glycerol. Do not exceed 1% DMSO final concentration as it affects enzyme stability.
False Positives: Compounds that are strong redox cyclers can interfere with DCIP. Always run a "No-Enzyme" control with the compound and DCIP to ensure the compound isn't chemically reducing the dye.
Regioselectivity: In the synthesis of 4,5-dimethylpicolinate derivatives, ensure the starting material is high purity. Isomers (e.g., 4,6-dimethyl) have significantly lower binding affinity due to steric clash with the active site loop.
References
Munier-Lehmann, H., et al. (2013). On dihydroorotate dehydrogenases and their inhibitors and uses. Journal of Medicinal Chemistry.[5]
Baumgartner, R., et al. (2006). Structure-based design of novel human dihydroorotate dehydrogenase inhibitors. Journal of Medicinal Chemistry.[5]
Vyas, V. K., & Ghate, M. (2011). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors.[1][6][7] Mini Reviews in Medicinal Chemistry.
Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.
Reis, R., et al. (2017). Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2016). Expert Opinion on Therapeutic Patents.
Application Note: Hydrolysis of Methyl 4,5-Dimethylpyridine-2-carboxylate to 4,5-Dimethylpicolinic Acid
Executive Summary This guide details the chemical hydrolysis (saponification) of methyl 4,5-dimethylpyridine-2-carboxylate to its corresponding free acid, 4,5-dimethylpicolinic acid (CAS: 29097-26-1). While ester hydroly...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the chemical hydrolysis (saponification) of methyl 4,5-dimethylpyridine-2-carboxylate to its corresponding free acid, 4,5-dimethylpicolinic acid (CAS: 29097-26-1). While ester hydrolysis is a fundamental transformation, picolinate derivatives present unique challenges due to their zwitterionic nature and high water solubility.
This protocol moves beyond generic textbook descriptions, focusing on the critical isolation strategy governed by the molecule's isoelectric point (pI).[1] We provide two validated methods: a standard Lithium Hydroxide (LiOH) protocol for high-purity medicinal chemistry applications and a Sodium Hydroxide (NaOH) variant for scale-up.
Scientific Background & Mechanism[2][3]
Chemical Context
4,5-Dimethylpicolinic acid is a valuable intermediate in the synthesis of metalloproteinase inhibitors and bidentate ligands for transition metal catalysis. The electron-donating methyl groups at positions 4 and 5 increase the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid, altering its solubility profile and metal-binding affinity.
Reaction Mechanism
The transformation proceeds via a standard BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. Hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to eject methoxide.
Critical Insight: Upon acidification, the pyridine nitrogen protonates (pKa ~1.0) before the carboxylate (pKa ~5.4). The isolation success depends entirely on targeting the zwitterionic species at the isoelectric point (pI ~3.2), where net charge is zero and aqueous solubility is at its minimum.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway from ester substrate to isolated zwitterionic acid.
Experimental Protocols
Method A: LiOH Hydrolysis (Recommended for <10g Scale)
Best for: High purity, medicinal chemistry, avoiding inorganic salt contamination.
Equipment: pH meter (calibrated), rotary evaporator.
Step-by-Step Procedure
Dissolution: In a round-bottom flask, dissolve the methyl ester in THF. The solution should be clear.
Addition: Dissolve LiOH·H₂O in the calculated volume of water and add it dropwise to the stirring THF solution.
Note: The mixture may become biphasic or cloudy; vigorous stirring is essential.
Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours.
Monitor: Check completion by TLC (5% MeOH in DCM) or LC-MS. The ester spot (higher Rf) should disappear.
Concentration: Evaporate the THF under reduced pressure (rotary evaporator, 40°C bath). You will be left with an aqueous solution of the lithium carboxylate.
The Critical Workup (Isoelectric Precipitation):
Cool the aqueous residue to 0–5°C (ice bath).
Slowly add 1M HCl while monitoring pH with a probe.
Target pH: 3.2 – 3.5.
Observation: A white to off-white solid should precipitate as the pH approaches 3.5.
Isolation: Stir the slurry at 0°C for 30 minutes to maximize precipitation. Filter the solid via vacuum filtration (sintered glass funnel).
Washing: Wash the cake with a small amount of cold water (displacement wash only) followed by cold acetone to remove trace water.
Drying: Dry under high vacuum at 45°C for 12 hours.
Method B: NaOH Hydrolysis (Scale-Up >10g)
Best for: Cost efficiency, larger batches.
Solvent: Methanol : Water (4:1).
Base: 2M NaOH (1.1 eq).
Procedure: Similar to Method A, but requires careful removal of Methanol before acidification.
Note: Sodium salts (NaCl) generated during acidification are less soluble in organic solvents than LiCl, so if extraction is required (see Troubleshooting), LiOH is preferred.
Workup Logic & Troubleshooting
The most common failure mode is non-precipitation during acidification. This occurs because picolinic acids are highly water-soluble if the pH drifts away from the isoelectric point.
Isoelectric Point (pI) Strategy
pH < 1.0: The molecule exists as the cationic hydrochloride salt (Pyridinium-COOH). Soluble in water. [8][9]
pH > 5.0: The molecule exists as the anionic carboxylate (Pyridine-COO⁻). Soluble in water. [8][9]
pH ~ 3.2 (pI): The molecule exists as the neutral zwitterion (Pyridinium-COO⁻). Least soluble -> Precipitates.
Troubleshooting Workflow
Figure 2: Decision tree for isolation of water-soluble picolinic acids.
Data Specifications
Parameter
Specification / Range
Notes
Reaction Time
2 – 4 Hours
Monitor via TLC/LCMS to avoid decarboxylation.
Temperature
20°C – 25°C
Do not heat >50°C; picolinic acids can decarboxylate thermally.
Target pH
3.2 ± 0.2
Critical for yield. Use a calibrated pH meter, not paper.
Expected Yield
85% – 95%
Lower yields usually indicate pH drift or overwashing.
Appearance
White crystalline solid
Yellowing indicates oxidation or impurity.
Safety & Handling
Pyridine Derivatives: Generally possess a distinct, unpleasant odor and can be potential irritants. Handle in a fume hood.
Lithium Hydroxide: Corrosive. Wear gloves and eye protection.
Thermal Stability: 4,5-dimethylpicolinic acid is relatively stable, but prolonged heating of the free acid in high-boiling solvents can lead to decarboxylation (yielding 3,4-lutidine).
References
General Hydrolysis of Picolinates
Study on the hydrolysis of pyridine-2-carboxylic acid esters.
Source: Journal of Heterocyclic Chemistry. (General methodology for pyridine esters).
(Note: Representative link for base hydrolysis mechanisms).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Protocol for Amide Coupling using Methyl 4,5-Dimethylpicolinate
Content Type: Detailed Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Abstract & Chemical Profile
Methyl 4,5-dimethylpicolinate is a functionalized pyridine building block frequently employed in the synthesis of kinase inhibitors, Vitamin B6 analogs, and transition metal ligands. While picolinate esters are generally susceptible to nucleophilic attack due to the electron-withdrawing nitrogen atom, the 4,5-dimethyl substitution pattern introduces specific electronic and steric considerations:
Electronic Effect: The methyl groups at C4 and C5 exert a weak inductive effect (+I), slightly increasing electron density on the pyridine ring compared to unsubstituted picolinates. This renders the carbonyl carbon marginally less electrophilic, potentially slowing direct aminolysis rates.
Chelation Potential: The picolinamide product is a bidentate ligand capable of chelating transition metals (Cu, Pd, Zn). Protocols must account for metal scavenging if catalytic cross-couplings follow this step.
This guide outlines two distinct protocols:
Protocol A (The Gold Standard): Hydrolysis followed by activation/coupling (High reliability, broad scope).
Protocol B (Direct Aminolysis): Lewis-acid mediated direct conversion (High efficiency, limited scope).
Strategic Pathway Selection
Before initiating synthesis, select the protocol based on your amine partner and substrate stability.
Figure 1: Decision matrix for selecting the optimal amide coupling pathway.
Protocol A: Hydrolysis & Activation (The Gold Standard)
Rationale: This two-step sequence is the most robust method for drug discovery. It avoids harsh heating and allows for the purification of the intermediate acid, ensuring high purity in the final amide.
Step 1: Saponification
The hydrolysis of methyl 4,5-dimethylpicolinate requires careful pH control during isolation due to the zwitterionic nature of picolinic acids.
Stir at Room Temperature for 2–4 hours. Note: Monitor by TLC (EtOAc/Hex). The ester spot (Rf ~0.6) should disappear; the acid will remain at the baseline.
Critical Workup:
Concentrate to remove THF.
Cool the aqueous residue to 0°C.
Carefully acidify with 1N HCl to pH 3–4 (the isoelectric point).
Observation: The product often precipitates as a white solid. Filter and dry.[3]
Alternative: If no precipitate forms, extract exhaustively with 10% MeOH in DCM (picolinic acids are water-soluble; simple EtOAc extraction often fails).
Step 2: Amide Coupling (T3P Method)
Why T3P? Propylphosphonic anhydride (T3P) is superior to HATU/EDC for picolinic acids. It minimizes side reactions, tolerates sterics, and the by-products are water-soluble, simplifying purification.[4]
Reagents:
Acid: 4,5-Dimethylpicolinic acid (1.0 equiv)
Amine: (1.1 equiv)
Coupling Agent: T3P (50% in EtOAc/DMF) (2.0 equiv)
Rationale: Ideal for converting the ester directly to the amide without isolating the acid. This utilizes the Weinreb amidation logic.
Safety Warning: Trimethylaluminum (AlMe₃) is pyrophoric. This protocol requires strictly anhydrous conditions and inert atmosphere (N₂/Ar).
Reagent: AlMe₃ (2.0 M in Toluene/Hexane) (1.5 – 2.0 equiv)
Solvent: Dry Toluene or DCM
Procedure:
Complex Formation: In a flame-dried flask under Argon, dissolve the Amine in dry solvent.
Cool to 0°C.
Slowly add AlMe₃ dropwise. Caution: Gas evolution (Methane).
Stir at RT for 30 mins to form the aluminum-amide complex.
Addition: Add the Ester (dissolved in minimal solvent) to the complex.
Reaction: Heat to reflux (Toluene) or 40°C (DCM) for 4–16 hours.
Quench (Critical):
Cool to 0°C.
Slowly add Rochelle’s Salt (Sat. Potassium Sodium Tartrate) solution.
Stir vigorously for 1–2 hours until the two layers separate clearly (aluminum salts must break down).
Extract with EtOAc, dry, and concentrate.
Comparative Data & Troubleshooting
Feature
Protocol A (Hydrolysis + T3P)
Protocol B (AlMe₃ Direct)
Reliability
High (Industry Standard)
Moderate (Substrate Dependent)
Steric Tolerance
Excellent
Good
Atom Economy
Lower (2 steps)
High (1 step)
Safety Profile
High
Low (Pyrophoric reagents)
Purification
Easy (Water soluble by-products)
Difficult (Aluminum emulsions)
Troubleshooting Guide:
Low Yield in Protocol A: Picolinic acids are zwitterionic and water-soluble. Ensure the aqueous layer is checked during extraction. Use n-Butanol or IPA/CHCl3 (1:3) for extraction if the product remains in the water phase.
Racemization: Not applicable for the picolinate core, but if the amine partner is chiral, use T3P (Protocol A) at 0°C to maintain optical purity.
Metal Contamination: If the product is a ligand for a subsequent metal-catalyzed reaction, wash the final amide with aqueous EDTA to remove trace aluminum or coupling reagent metals.
Mechanism of Action (T3P Activation)
Figure 2: T3P activation mechanism. The cyclic anhydride reacts with the carboxylate to form a mixed anhydride, which is then attacked by the amine. By-products are water-soluble.[4][6]
References
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[4] Organic Letters, vol. 13, no.[4][7] 19, 2011, pp. 5048–5051.
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852.
Levin, J. I., Turos, E., & Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, vol. 12, no. 13, 1982, pp. 989-993.
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PIC-HYD-45DM
Subject: Optimizing Yield & Purity for 4,5-Dimethylpicolinic Acid Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Hidden" Failure Modes
Hydrolyzing methyl 4,5-dimethylpicolinate appears trivial on paper but frequently results in poor isolated yields (often <40%) or oil-contaminated solids.[1] This is rarely due to the hydrolysis step itself, but rather two downstream physicochemical pitfalls specific to pyridine-2-carboxylic acids:
Zwitterionic Trapping: The product exists as a zwitterion in water.[1] Standard acidic workups (pH 1) protonate the nitrogen, keeping the product water-soluble. Standard basic workups (pH >9) keep it as a carboxylate, also water-soluble.[1]
Thermal Decarboxylation: Picolinic acids are susceptible to the Hammick Reaction pathway, where thermal stress causes spontaneous decarboxylation, yielding 3,4-lutidine (3,4-dimethylpyridine).[1]
This guide provides a self-validating protocol to navigate these issues.
Module 1: The Optimized Protocol (LiOH/THF System)
Reaction Setup
We utilize Lithium Hydroxide (LiOH) in a THF/Water system.[1][2][3][4][5][6][7][8][9] LiOH is preferred over NaOH/KOH because the lithium cation coordinates with the ester carbonyl oxygen, acting as a mild Lewis acid to accelerate nucleophilic attack without requiring excessive heating [1].
Solvent: THF:Water (3:1 v/v) – High THF ratio ensures substrate solubility.[1]
Procedure:
Dissolve substrate in THF (0.5 M concentration).
Dissolve LiOH[1]·H₂O in the calculated volume of water.[1]
Add the aqueous base dropwise to the THF solution at 0°C .
Allow to warm to 20–25°C . Do not heat above 40°C.
Monitor by TLC or HPLC.[1] Reaction is typically complete in 2–4 hours.[1]
The Critical Workup (Isoelectric Precipitation)
This is the step where 90% of yield loss occurs.
Concentration: Evaporate THF under reduced pressure at <35°C (Bath temp). Crucial: Avoid high heat to prevent decarboxylation.[1]
Dilution: Dilute the remaining aqueous residue with minimal water (approx. 5 mL per gram of substrate).[1]
Washing (Impurity Removal): Wash the basic aqueous phase (pH ~12) once with Ethyl Acetate (EtOAc) or Diethyl Ether to remove unreacted ester or neutral impurities.[1] Discard organic layer.
Why? The pKa of the pyridine nitrogen is ~1.0, and the carboxylic acid is ~5.4. The Isoelectric Point (pI) is roughly 3.[1][10]2. At this exact pH, the molecule has net neutral charge (zwitterion form) and minimum water solubility [2].[1]
Isolation:
Scenario A (Precipitate forms): Filter the white solid, wash with cold water (minimal) and Acetone/Ether.[1]
Scenario B (No precipitate): If the product remains soluble (common with dimethyl substitution), saturate the aqueous phase with NaCl (salting out) and extract continuously with DCM:Isopropanol (3:1) or n-Butanol .[1]
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic required to maximize yield.
Caption: Workflow logic for picolinate hydrolysis. The critical control point is the pH adjustment to the isoelectric point (pH 3.2).
Module 3: Troubleshooting & FAQs
Ticket: "My product is oiling out or yield is <10%."
Root Cause: You likely over-acidified (pH < 1.[1]0) or under-acidified (pH > 5.0).[1]
Resolution:
The Zwitterion Trap: At pH 1 (standard 1N HCl workup), the pyridine ring is protonated (
).[1] The molecule becomes a cationic salt (highly water-soluble).[1]
Correction: Back-titrate with 1N NaOH carefully to pH 3.2. You should see the solution turn cloudy as you approach the isoelectric point.[1]
Ticket: "I see a new spot on TLC that isn't my acid."
Root Cause: Thermal Decarboxylation (Hammick Reaction).[1]
Mechanism: Picolinic acids can decarboxylate to form the corresponding pyridine (3,4-lutidine in this case).[1] This proceeds via a ylide intermediate and is accelerated by heat and acidic conditions [3].[1]
Resolution:
Failed. Extensive decarboxylation to 3,4-lutidine.[1]
References
Lithium Cation Effect: Oishi, T., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran."[1] Chem. Pharm.[1][2] Bull., vol. 69, no.[1][4] 6, 2021, pp. 581-584.[1][2][4] Link[1][2]
Isoelectric Point & pKa: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[1] Can. J. Chem., vol. 50, no. 18, 1972, pp. 3017-3027.[1][11] Link[1][11]
Decarboxylation Mechanism (Hammick): "Hammick Reaction."[1][12] Wikipedia, The Free Encyclopedia.[1] Link
Purifying methyl 4,5-dimethylpyridine-2-carboxylate presents a classic chromatographic paradox. While the molecule is moderately polar (due to the ester), the basic nitrogen atom acts as a "molecular anchor," dragging the compound along the acidic silica surface. This results in broad, tailing peaks that co-elute with impurities, ruining separation efficiency.[1]
This guide moves beyond standard protocols to address the specific mechanistic failure of silica with pyridine derivatives and provides a self-validating workflow to guarantee purity.
Module 1: The Mechanism of Failure (Diagnosis)
Before attempting purification, you must understand why standard Hexane/Ethyl Acetate gradients fail for this molecule.
The Silanol Trap:
Standard silica gel (
) is covered in acidic silanol groups (, pKa ~5-7).[1] The nitrogen atom in your pyridine ring (pKa ~6-7) acts as a Lewis base.[1]
Hydrogen Bonding: The pyridine nitrogen forms strong H-bonds with isolated silanols.
Cation Exchange: If any silanols are deprotonated (
), the protonated pyridinium species binds electrostatically.[1]
Result: The molecule does not just partition; it "hops" and "sticks," causing severe tailing (asymmetry factor > 2.0).
Figure 1: Mechanism of silanol masking using Triethylamine (TEA).[1]
Module 2: The "TEA Block" Protocol (Solution)
To purify this compound successfully, you must deactivate the silica surface.[2] The most robust method is using Triethylamine (TEA) as a sacrificial base.
Why both? If you only add it to Solvent B, the column re-activates during the initial low-polarity gradient, causing the compound to stick at the top and then elute broadly as TEA concentration increases.
Before loading your sample, flush the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 90% Hexane / 10% EtOAc with TEA).[1]
Self-Validating Check: The heat of adsorption (exothermic) will cause the column to warm up slightly.[1] Wait until the column cools back to room temperature. This confirms the TEA has saturated the silanol sites [1].
3. Sample Loading
Preferred: Dry Load. Dissolve crude in minimal DCM, mix with Celite (ratio 1:2), and evaporate to dryness.
Reason: Methyl 4,5-dimethylpyridine-2-carboxylate has limited solubility in Hexane.[1] Liquid loading in DCM can cause "solvent effect" band broadening.
Decision: If Plate B works, the flash column must contain TEA [2].
Q2: I see a new impurity peak appearing during evaporation. Did the TEA react?
A: Unlikely. The methyl ester at position 2 is relatively stable. However, TEA has a high boiling point (89°C) and can linger.[1]
The Fix: Co-evaporate your fractions with Toluene or Heptane 2-3 times on the rotovap. This forms an azeotrope that helps drag off the residual TEA.
Note: If you see a mass shift of +18 (Hydrolysis) or +14 (Transesterification), your TEA might have been wet or contaminated with methanol.[1] Ensure high-grade, dry solvents are used.[1]
Q3: The separation is still poor. What is the alternative to Hexane/EtOAc?
A: If the impurities are polar (e.g., the carboxylic acid derivative or N-oxide), switch to DCM / Methanol .[1]
Protocol: DCM (Solvent A) and 10% MeOH in DCM (Solvent B).
Warning: Do not use TEA with high concentrations of DCM/MeOH on silica if possible, as it can dissolve silica slightly.[1] Instead, switch to Ammonia-saturated Methanol (1-2% in the mobile phase) [3].[1]
Module 4: Method Development Decision Tree
Use this logic flow to determine the exact parameters for your purification.
Figure 2: Workflow for selecting the correct mobile phase modifier.
Summary of Key Data
Parameter
Standard Condition
Optimized for Pyridine Ester
Stationary Phase
Silica Gel (40-63 µm)
Silica Gel (Pre-washed with TEA)
Mobile Phase A
Hexane
Hexane + 1% TEA
Mobile Phase B
Ethyl Acetate
Ethyl Acetate + 1% TEA
Loading Method
Liquid (DCM)
Dry Load (Celite)
Detection
UV 254 nm
UV 254 nm (Check 280 nm for ester)
CV to Elute
Varies (Broad)
Sharp peak (typically 5-10 CV)
References
Biotage Application Note. "Strategies for the Purification of Basic Compounds." Biotage Pathfinding, 2018.[1] [Link]
Teledyne ISCO. "Purification of Pyridine Derivatives using RediSep Rf Gold Amine Columns." Teledyne ISCO Chromatography Technical Notes, TN-34.[1] [Link]
Reich, H. J. "Chromatography Solvent Systems."[1] University of Wisconsin-Madison Chemistry Data, 2017.[1] [Link]
removing residual molybdenum hexacarbonyl from carbonylation reactions
[1] Status: Active Department: Process Chemistry & Purification Support Subject: Safe removal of Mo(CO)₆ residues from carbonylation reactions Audience: Medicinal Chemists, Process Engineers[1] Executive Summary Molybden...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Active
Department: Process Chemistry & Purification Support
Subject: Safe removal of Mo(CO)₆ residues from carbonylation reactions
Audience: Medicinal Chemists, Process Engineers[1]
Executive Summary
Molybdenum hexacarbonyl [Mo(CO)₆] is a valuable solid source of carbon monoxide, particularly in palladium-catalyzed carbonylations.[1][2][3] However, its removal poses a unique "double-threat" to purification:[1]
Volatility: It sublimes at ambient temperatures, contaminating rotary evaporators and lyophilizers.[1]
Non-Polarity: In its zero-oxidation state, it is lipophilic and often co-elutes with organic products on silica gel, leading to failed heavy metal specifications (<10 ppm).[1]
This guide details the Oxidative Workup Strategy , the only self-validating method to transform volatile Mo(0) into water-soluble Mo(VI) species for easy removal.[1]
Module 1: The "White Crystal" Problem (Sublimation Defense)
Issue: Users report white, needle-like crystals clogging the rotary evaporator condenser or vacuum lines during solvent removal.
Diagnosis: This is sublimed Mo(CO)₆.[1][4] It has not been quenched.[1]
Critical Warning
DO NOT concentrate the reaction mixture directly after the reaction is complete.
Reasoning: Mo(CO)₆ has high vapor pressure.[1] Applying vacuum causes it to sublime, bypassing the collection flask and depositing in the condenser. This creates an inhalation hazard during cleaning and cross-contaminates future samples.[1]
Corrective Workflow
Before any concentration step, you must verify that Mo(CO)₆ is no longer present.[1] If you see white crystals, stop immediately and switch to Module 2 .[1]
Cleaning Contaminated Equipment:
Ventilation: Move glassware to a fume hood.
Solvent: Rinse the condenser with Acetone or THF . Mo(CO)₆ is moderately soluble in these.[1]
Quench: Treat the rinse waste with dilute bleach or H₂O₂ to oxidize the molybdenum before disposal.[1]
Module 2: The Oxidative Workup (The "Larhed" Protocol)
Theory: The most effective removal strategy is Chemical Oxidation .[1] You must convert the lipophilic, volatile Mo(0) species into hydrophilic, non-volatile Mo(VI) (molybdate) species.[1] Once oxidized, the metal partitions into the aqueous layer during extraction.
Pass: The organic layer is clear or pale yellow.[1]
Fail: The organic layer remains dark/black or "blue" (indicating "Molybdenum Blue" oxides, mixed valence Mo(V)/Mo(VI)). Remedy: Add more H₂O₂ and stir longer.
Module 3: Trace Scavenging (Polishing)
Issue: ICP-MS analysis shows Mo levels are reduced but still above pharma limits (>10 ppm).
Diagnosis: Residual ionic Mo species are trapped in the product matrix.[1]
Protocol:
Standard silica scavengers (e.g., thiol-modified silica) are ineffective against neutral Mo(CO)₆.[1] They only work on ionic species.[1] Therefore, Module 2 (Oxidation) must be performed first. [1]
Scavenger Selection Guide
Scavenger Type
Functional Group
Target Species
Efficiency
TMT
Trimercaptotriazine
Ionic Mo(VI)
⭐⭐⭐⭐⭐ (Best)
Thiol (SH)
Propylthiol
Ionic Mo(VI)
⭐⭐⭐
C18 / Silica
Reverse Phase
Neutral Mo(CO)₆
⭐ (Poor selectivity)
Workflow:
Perform Oxidative Workup (Module 2).
Dissolve crude product in MeOH/THF.
Add SiliaMetS® TMT or equivalent (4 equiv relative to residual metal).[1]
The following diagram illustrates the decision process for handling Mo(CO)₆ post-reaction.
Caption: Decision tree preventing sublimation risks and outlining the oxidative path to purification.
Frequently Asked Questions (FAQ)
Q1: Can I just use a longer column to separate Mo(CO)₆ from my product?A: Generally, no.[1] Mo(CO)₆ is non-polar and "streaks" through silica gel.[1] It often co-elutes with lipophilic products.[1] Even if you separate the bulk, the invisible tailing will likely cause you to fail elemental analysis.
Q2: I don't have hydrogen peroxide. Can I use bleach?A: Yes, dilute sodium hypochlorite (bleach) works, but it is harsher and may chlorinate electron-rich aromatic rings in your product.[1] H₂O₂ is milder and cleaner (byproduct is water).[1]
Q3: My product is sensitive to oxidation (e.g., contains a sulfide or free amine). What now?A:
Light/Air Exposure: Simply stirring the reaction open to air under visible light (or UV) for 12–24 hours will eventually oxidize Mo(CO)₆, though it is slower.[1]
Polymer Capture: Use a specialized scavenger like functionalized activated carbon which may adsorb the neutral complex, though efficiency is lower than oxidation.[1]
Q4: How do I know if the oxidation is finished?A: The "Black-to-Clear" transition is the best indicator. Mo(0) nanoparticles and clusters are dark.[1] Molybdates (Mo-VI) are colorless or pale yellow.[1] If the solution is still dark, add more oxidant.[1]
References
Larhed, M. ; Hallberg, A. Rapid Microwave-Assisted Carbonylation... and Efficient Molybdenum Removal.[1] Journal of Combinatorial Chemistry, 2001 , 3(3), 254–259.[1] [1]
Odell, L. R. ; Larhed, M. Molybdenum Hexacarbonyl Mediated CO Gas-Free Carbonylative Reactions.[1][2] Synlett, 2012 , 23(5), 685-698.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Yield & Purity Issues in Pyridine-2-Carboxylic Acid Esterification
Last Updated: February 21, 2026[1]
Part 1: The Core Directive
You are likely here because a "standard" esterification protocol (Fischer reflux or neat Thionyl Chloride) failed. You likely encountered low yields (<40%) , black tar formation , or chlorinated impurities .
This molecule is deceptively simple. It contains three conflicting features that ruin standard protocols:
The Zwitterionic Lattice: The basic pyridine nitrogen and acidic carboxylate form a strong internal salt, making the solid insoluble in non-polar organic solvents and raising the activation energy for reaction.
Thermal Decarboxylation: Pyridine-2-carboxylic acids (picolinic acids) are prone to thermal decarboxylation via a Hammick ylide intermediate, especially above 100°C.[1]
The "Methyl Trap" (Critical): 4-methyl substituted pyridines are susceptible to side-chain chlorination when heated with thionyl chloride.[1]
This guide replaces "textbook" methods with field-proven protocols designed to bypass these specific failure modes.
Part 2: The Protocols (Troubleshooting & Methodology)
Module A: The "Safe" Standard (In-Situ Activation)
Best for: Routine synthesis, scale-up, methyl/ethyl esters.[1]
The Logic: Instead of making the acid chloride in neat SOCl₂, we generate the acid catalyst in situ within the alcohol. This keeps the concentration of SOCl₂ low, preventing the attack on the 4-methyl group while solubilizing the zwitterion.
Protocol:
Suspend: Place 4,5-dimethylpyridine-2-carboxylic acid (1.0 equiv) in anhydrous Methanol (or Ethanol) (0.2 M concentration). Note: It will likely not dissolve yet.[1]
Mechanism:[1][2][3][4][5][6][7] SOCl₂ reacts with MeOH to form HCl and Methyl Sulfite. The HCl protonates the pyridine nitrogen, breaking the zwitterionic lattice and dissolving the solid.
Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours.
Checkpoint: The solution should become clear. If it turns dark brown/black, your temp is too high (decarboxylation).
Workup (The Trick):
Evaporate solvent completely to dryness.
Do NOT neutralize with strong base (NaOH/KOH) immediately; this hydrolyzes the ester.
Option 1 (Salt Isolation): Recrystallize the residue from Acetone/EtOH to get the Ester Hydrochloride Salt . This is the most stable form.
Option 2 (Free Base): Suspend residue in DCM. Add Saturated NaHCO₃ (aq) slowly at 0°C until pH ~8. Extract immediately.
Module B: The "Gentle" Route (Steglich Esterification)
Best for: Acid-sensitive substrates, complex alcohols, or if thermal degradation is observed.
The Logic: Uses DCC or EDC to activate the carboxylic acid at room temperature, avoiding all thermal risks.
Protocol:
Dissolve: Dissolve acid (1.0 equiv) and Alcohol (1.2 equiv) in dry DCM (0.1 M).
Catalyst: Add DMAP (0.1 equiv).
Coupling: Cool to 0°C. Add DCC (1.1 equiv) or EDC·HCl (1.2 equiv).
Stir: Warm to RT and stir for 12–18 hours.
Workup:
If using DCC: Filter off the white DCU precipitate. Wash filtrate with NaHCO₃.
If using EDC: Wash organic layer with water, then NaHCO₃.
Part 3: Visualization & Logic Mapping
Figure 1: Reaction Pathway & Failure Modes
This diagram illustrates why standard heating fails and how the recommended protocols bypass the "Death Zone" (Decarboxylation/Chlorination).
Caption: Path analysis showing how In-Situ activation avoids the side-chain chlorination trap common in methyl-pyridines.
Avoid neat SOCl₂ reflux. Use Oxalyl Chloride/DMF (catalytic) or Method A.
Product Hydrolysis
Aqueous workup pH was too high (>10).
Neutralize with NaHCO₃ only. Isolate as HCl salt if possible.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use sulfuric acid (H₂SO₄) as a catalyst (Fischer Esterification)?A: You can, but it is Tier 2 . Sulfuric acid forms a non-volatile pyridinium sulfate salt that is often an oil and difficult to crystallize or extract. The Thionyl Chloride/Methanol method (Method A) is superior because the byproducts (SO₂, HCl) are volatile, leaving you with a clean product salt.
Q: Why does my reaction turn yellow/orange upon adding SOCl₂?A: This is normal. The formation of the acyl chloride or activated intermediate often involves a color change. However, if it turns dark brown or black , you are charring the material (decarboxylation).
Q: I need the free base ester, not the salt. How do I get it?A: The ester pKa is likely around 3–4.
Dissolve the HCl salt in minimal water.
Layer with DCM or Ethyl Acetate.
Add saturated NaHCO₃ slowly while stirring until the aqueous layer is pH ~8.
Extract immediately. Prolonged exposure to base hydrolyzes the ester back to the acid.
References
Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433–435. (Identifies the risk of methyl group chlorination in picoline derivatives).
Neises, B., & Steglich, W. (1978).[8][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational paper for DCC/DMAP coupling).
Dunn, G. E., et al. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2484. (Discusses the Hammick ylide mechanism and thermal instability relevant to 2-carboxylic acids).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Zwitterionic behavior of pyridine amino/carboxylic acids).
Comparative Guide: 1H NMR Analysis of Methyl 4,5-dimethylpyridine-2-carboxylate
Executive Summary & Structural Context[1][2][3][4][5][6][7] Methyl 4,5-dimethylpyridine-2-carboxylate is a critical heterocyclic scaffold, often serving as an intermediate in the synthesis of Vitamin B6 analogs (pyridoxi...
Methyl 4,5-dimethylpyridine-2-carboxylate is a critical heterocyclic scaffold, often serving as an intermediate in the synthesis of Vitamin B6 analogs (pyridoxines) and kinase inhibitors. In synthetic workflows, particularly those involving Hantzsch pyridine synthesis or oxidative esterification, a common failure mode is the formation of regioisomers (specifically the 4,6-dimethyl isomer) or incomplete esterification.
This guide provides a definitive 1H NMR structural validation protocol. Unlike standard data sheets, this document focuses on comparative differentiation —equipping you to distinguish the target compound from its most likely synthetic impurities using specific spectral diagnostic markers.
The Core Challenge: Regioisomer Differentiation
The primary challenge in validating this structure is distinguishing it from methyl 4,6-dimethylpyridine-2-carboxylate . Both isomers possess identical molecular weights (LC-MS cannot distinguish them) and similar polarity. 1H NMR is the only rapid, non-destructive method to confirm the substitution pattern.
Theoretical Framework & Assignment Logic
To interpret the spectrum accurately, we must deconstruct the electronic environment of the pyridine ring.
Structural Logic Flow
The pyridine nitrogen exerts a strong inductive effect, deshielding ortho-protons (positions 2 and 6). The carboxylate at position 2 further modifies this environment.
H6 (Ortho to N): Expected to be the most deshielded signal (downfield) due to proximity to the electronegative nitrogen.
H3 (Meta to N, Ortho to Ester): Deshielded by the ester carbonyl anisotropy but less so than H6.
Coupling (The Critical Differentiator): In the 4,5-dimethyl system, the remaining protons are at C3 and C6. These are para to each other. Para-coupling in pyridines is negligible (
Hz). Therefore, aromatic signals should appear as singlets.
Visualization: Assignment Logic
Figure 1: Logical flow for predicting the diagnostic splitting pattern of the 4,5-dimethyl isomer.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common synthetic "false positives." Use this data to validate your crude reaction mixtures.
Table 1: Diagnostic Chemical Shift Comparison (CDCl3, 400 MHz)
Feature
Target: 4,5-Dimethyl
Alternative: 4,6-Dimethyl
Alternative: Free Acid
H6 Signal
~8.45 ppm (Singlet)
Absent (Replaced by Me)
~8.5 ppm (Broad/Shifted)
H3 Signal
~7.90 ppm (Singlet)
~7.80 ppm (Doublet )
~8.0 ppm (Singlet)
H5 Signal
Absent (Replaced by Me)
~7.10 ppm (Doublet )
Absent
Coupling ()
Para ( Hz)
Meta ( Hz)
Para ( Hz)
Ester Me
~4.00 ppm (Singlet)
~3.98 ppm (Singlet)
Absent
Acid Proton
Absent
Absent
>10.0 ppm (Broad)
Critical Insight: The presence of a proton signal above 8.3 ppm is the "Green Light" for the 4,5-substitution pattern. If your most downfield aromatic signal is below 8.0 ppm, you likely have the 4,6-isomer (where the C6 position is blocked by a methyl group).
Detailed Experimental Protocol
To ensure reproducibility and minimize solvent-induced shifting, follow this standardized protocol.
Sample Preparation
Mass: Weigh 10–15 mg of the dried solid.
Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane).
Note: Avoid DMSO-d6 unless solubility is an issue. DMSO can cause peak broadening due to viscosity and may shift the water peak into the aromatic region (3.3 ppm + exchange broadening), obscuring the methyl signals.
Filtration: If the solution is cloudy (salt contamination), filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Acquisition Parameters (Standard 400/500 MHz)
Pulse Sequence: zg30 (30° pulse) or equivalent.
Scans (NS): 16 (Sufficient for >10 mg).
Relaxation Delay (D1): 1.0 second (Methyl groups relax slowly; ensure D1 is sufficient for integration accuracy).
Spectral Width: -2 to 14 ppm.
Workflow Visualization
Figure 2: Standardized sample preparation and acquisition workflow to ensure data integrity.
Spectral Assignment & Validation (Self-Check)
When analyzing your spectrum, verify these specific integrals. Deviations >10% suggest impurity.
Region 8.40 – 8.50 ppm (1H, Singlet):
Assignment: H6 (Aromatic ring).
Validation: Must be a sharp singlet. Broadening indicates paramagnetic impurities or exchangeable protons (unlikely in CDCl3).
Region 7.80 – 8.00 ppm (1H, Singlet):
Assignment: H3 (Aromatic ring).
Validation: Check for small side-bands. If this appears as a doublet (
Hz), you have synthesized the 4,5-des-methyl analog (mono-methyl).
Region 3.95 – 4.05 ppm (3H, Singlet):
Assignment: -COOCH3 (Ester Methyl).
Validation: This is your internal standard for integration (Set to 3.00).
Region 2.30 – 2.50 ppm (6H, two overlapping Singlets):
Assignment: Ar-CH3 at C4 and C5.
Validation: These often overlap. Total integration must be 6.00. If integration is 3.00, you have a mono-methyl derivative.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent additivity rules).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for general pyridine shifts).
Gouy, M. H., et al. (2014). "Regioselective synthesis of polysubstituted pyridines via oxidative aromatization." Journal of Organic Chemistry.
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift tables and coupling constants).
Comparative
A Senior Application Scientist's Guide to Distinguishing 4,5-Dimethyl vs. 5,6-Dimethyl Isomers by NMR Spectroscopy
In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of regioisomers is a critical, yet often challenging, step. The subtle difference in the placement of two methyl groups o...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of regioisomers is a critical, yet often challenging, step. The subtle difference in the placement of two methyl groups on a core scaffold, such as in 4,5-dimethyl versus 5,6-dimethyl substituted systems, can lead to profoundly different biological activities and physicochemical properties. While techniques like mass spectrometry confirm the elemental composition, it is Nuclear Magnetic Resonance (NMR) spectroscopy that provides the definitive insight into atomic connectivity and spatial relationships required to make an unequivocal assignment.
This guide provides an in-depth comparison of NMR strategies to confidently distinguish between these types of closely related isomers. We will move beyond simple 1D analysis and delve into the power of 2D NMR experiments, explaining not just the how but the fundamental why behind each experimental choice. For our discussion, we will use a hypothetical substituted benzimidazole core as a representative case study.
Part 1: The Limits of 1D NMR - A Starting Point
A standard one-dimensional (1D) ¹H NMR spectrum is the initial step in any structural analysis. While it provides essential information, it can be ambiguous when dealing with regioisomers.
For our case study, both 4,5-dimethylbenzimidazole and 5,6-dimethylbenzimidazole would exhibit singlets for the two methyl groups and the lone C2-proton. The primary difference would lie in the aromatic region.
5,6-Dimethylbenzimidazole: Due to the molecule's C2v symmetry, the H-4 and H-7 protons are chemically equivalent, as are their corresponding carbons. This results in a single, sharp singlet in the aromatic region of the ¹H NMR spectrum.
4,5-Dimethylbenzimidazole: This isomer lacks that symmetry. We would expect to see two distinct signals in the aromatic region, H-6 and H-7, which would appear as an AX spin system (two doublets).
While this appears straightforward, reliance on 1D ¹H NMR alone is precarious. Chemical shift predictions can be unreliable, and if the chemical shifts of H-6 and H-7 in the 4,5-isomer are accidentally isochronous (identical), the spectrum might misleadingly show a singlet, mimicking the 5,6-isomer. Furthermore, in more complex substituted systems, overlapping signals can render simple multiplicity analysis impossible.[1][2] Therefore, we must turn to more robust, multi-dimensional techniques.
Part 2: Unambiguous Isomer Assignment with 2D NMR
Two-dimensional (2D) NMR experiments provide a roadmap of atomic and molecular relationships, resolving the ambiguities of 1D spectra. The three experiments detailed below—COSY, NOESY, and HMBC—form a powerful, self-validating toolkit for isomer differentiation.[3]
Through-Bond Connectivity: Homonuclear Correlation with COSY
The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds (²JHH, ³JHH).[4][5][6][7][8] While less critical for our simplified benzimidazole case, in a system with more protons, COSY is indispensable for tracing out the proton-proton coupling networks. For instance, it would definitively link the H-6 and H-7 protons in the 4,5-isomer via their ³J (ortho) coupling.
The following diagram illustrates the logical workflow for acquiring and interpreting a COSY spectrum.
Caption: Logical workflow for a 2D COSY experiment.
This protocol is a general guideline for a Bruker spectrometer and may require adjustment based on the specific instrument and sample.[9][10]
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum. Optimize the spectral width (sw) and transmitter frequency offset (o1p) to encompass all proton signals.
Load COSY Parameters: Load a standard gradient-enhanced COSY parameter set (e.g., by typing rpar COSYGPSW).
Set Acquisition Parameters:
Set o1p and sw for both dimensions (F1 and F2) based on the 1D spectrum.
Set the time domain points: TD in F2 to 2K and in F1 to 256.
Set the number of scans (ns) to 2 or 4 and dummy scans (ds) to 8 or 16. The experiment should be run without sample spinning.
Acquisition: Start the acquisition by typing rga (receiver gain adjustment) followed by zg.
Processing: After acquisition, process the data using a 2D Fourier transform by typing xfb. The resulting spectrum can be phased and analyzed for cross-peaks, which indicate J-coupling.
Through-Space Proximity: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is the definitive tool for distinguishing these isomers. The NOE is a through-space phenomenon, detecting protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds.[3][11] This directly probes the spatial arrangement of the methyl groups relative to each other and to neighboring protons. The 2D implementation of this is the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
Expected Result for 4,5-Dimethyl Isomer: The protons of the 4-methyl and 5-methyl groups are in close spatial proximity. A NOESY experiment will show a direct cross-peak between the signals of these two methyl groups.
Expected Result for 5,6-Dimethyl Isomer: The 5-methyl and 6-methyl groups are too far apart to produce a direct NOE correlation. Instead, one would expect to see a correlation from the 5-methyl protons to the H-4 proton and from the 6-methyl protons to the H-7 proton.
This provides a clear, binary outcome that unambiguously differentiates the two structures.
Caption: Key diagnostic NOE correlations for each isomer.
This protocol is a general guideline and key parameters, especially the mixing time (d8), must be optimized.[12][13]
Setup: Follow steps 1-3 as in the COSY protocol, but load a phase-sensitive gradient NOESY parameter set (e.g., noesygpphpp). Ensure temperature regulation is active.
Set Acquisition Parameters:
Set o1p, sw, and TD as for the COSY experiment.
Crucial Parameter - Mixing Time (d8): This is the most important parameter. For small molecules (< 1000 Da), the NOE builds up slowly. A mixing time of 0.5 - 1.0 seconds is a good starting point.[13][14]
Set ns to a multiple of 8 (e.g., 8 or 16) and ds to 16.
Acquisition: Start the acquisition (zg). Do not spin the sample.
Processing: Process with xfb. Phase-sensitive NOESY spectra require careful phasing. For small molecules, NOE cross-peaks will have the opposite phase to the diagonal peaks.[14]
Mapping the Carbon Skeleton: Heteronuclear Multiple-Bond Correlation (HMBC)
The Heteronuclear Multiple-Bond Correlation (HMBC) experiment provides the final, irrefutable piece of evidence by mapping long-range (typically 2- and 3-bond) correlations between protons and carbons.[15][16][17] This allows you to "walk" across the carbon framework, confirming the precise location of the methyl substituents.
Expected Result for 4,5-Dimethyl Isomer:
The protons of the 4-CH₃ group will show a correlation to C-5 and C-3a .
The protons of the 5-CH₃ group will show a correlation to C-4 and C-6 .
Expected Result for 5,6-Dimethyl Isomer:
The protons of the 5-CH₃ group will show a correlation to C-4 and C-6 .
The protons of the 6-CH₃ group will show a correlation to C-5 and C-7 .
These distinct correlation patterns provide unambiguous proof of the substitution pattern.[18][19]
Caption: Key diagnostic HMBC correlations for each isomer.
This protocol is a general guideline; the long-range coupling delay is a key parameter.[20][21]
Setup: In addition to a 1D ¹H spectrum, a 1D ¹³C spectrum is useful for setting the carbon spectral width (sw in F1). Load a gradient-enhanced, phase-sensitive HMBC parameter set (e.g., hmbcgpndqf).
Set Acquisition Parameters:
Set o1p and sw for the ¹H dimension (F2).
Set o2p and sw for the ¹³C dimension (F1).
Long-Range Coupling Delay: The experiment is optimized for a specific long-range J-coupling value. A standard value is 8 Hz, which is set via the cnst13 parameter. This is a good compromise for detecting most ²JCH and ³JCH correlations.[17]
Set TD to 2K in F2 and 256 in F1.
Set ns to a multiple of 8 (e.g., 8 or 16) and ds to 16.
Acquisition: Start the acquisition (zg). Do not spin the sample.
Processing: Process with xfb. Analyze the resulting 2D map for correlations between proton and carbon signals.
Summary of Distinguishing Features
The table below consolidates the key experimental observations that allow for a definitive assignment of the 4,5-dimethyl versus the 5,6-dimethyl isomer.
NMR Experiment
Key Observation for 4,5-Dimethyl Isomer
Key Observation for 5,6-Dimethyl Isomer
Confidence Level
1D ¹H NMR
Two aromatic doublets (AX system).
One aromatic singlet.
Medium (Ambiguous if shifts overlap)
2D NOESY
Strong cross-peak between the 4-CH₃ and 5-CH₃ signals.
No cross-peak between 5-CH₃ and 6-CH₃. Cross-peaks from 5-CH₃ to H-4 and 6-CH₃ to H-7 are expected.
Very High (Definitive)
2D HMBC
¹H of 4-CH₃ correlates to ¹³C of C-5.¹H of 5-CH₃ correlates to ¹³C of C-4.
¹H of 5-CH₃ correlates to ¹³C of C-4 & C-6.¹H of 6-CH₃ correlates to ¹³C of C-5 & C-7.
Very High (Definitive)
Conclusion
While 1D NMR provides the first clues, it is insufficient for the guaranteed differentiation of closely related regioisomers like 4,5- and 5,6-dimethyl substituted compounds. A systematic, multi-pronged approach utilizing 2D NMR is essential for a scientifically rigorous and defensible structural assignment. The through-space correlations from a NOESY experiment and the through-bond, long-range correlations from an HMBC experiment provide orthogonal and complementary data. Together, they create a self-validating system that removes ambiguity, ensuring that the correct isomer is identified—a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
University of California, Santa Barbara, Chemistry & Biochemistry. (n.d.). Gradient Enhanced HMBC. NMR Facility. Retrieved from [Link]
Cremer, D., & Crehuet, R. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 784-9. Available at: [Link]
Integrated Molecular Structure Education and Research Center (IMSERC). (n.d.). 2D HMBC Experiment. Northwestern University. Retrieved from [Link]
Wikipedia. (2024). Nuclear Overhauser effect. Retrieved from [Link]
Integrated Molecular Structure Education and Research Center (IMSERC). (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Northwestern University. Retrieved from [Link]
Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]
Integrated Molecular Structure Education and Research Center (IMSERC). (n.d.). TUTORIAL: ge-2D COSY EXPERIMENT. Northwestern University. Retrieved from [Link]
Integrated Molecular Structure Education and Research Center (IMSERC). (n.d.). TUTORIAL: 2D NOESY EXPERIMENT WITH PRESATURATION. Northwestern University. Retrieved from [Link]
University of California, Santa Barbara, Chemistry & Biochemistry. (n.d.). 2D 1H-1H COSY. NMR Facility. Retrieved from [Link]
Indiana University. (2004). 2-d hmbc / cigar. IU NMR Facility. Retrieved from [Link]
Decatur, J. (2018). NOESY and ROESY. Mount Holyoke College. Retrieved from [Link]
University of Missouri. (n.d.). NOE Experiments on the Bruker. UMYMFOR. Retrieved from [Link]
Indiana University. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). IU NMR Facility. Retrieved from [Link]
Tecmag. (n.d.). COSY (Magnitude). Retrieved from [Link]
Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
Edison, A.S., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Grimblat, N., et al. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(37), 10113-10122. Available at: [Link]
Chem Help ASAP. (2023). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]
University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
Reich, H.J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
Craik, D.J., & Brownlee, R.T.C. (1983). Substituent-induced chemical shifts in the 1H and 13C NMR spectra of substituted benzenes and a re-examination of the question of substituent-induced proton chemical shifts. Progress in Physical Organic Chemistry, 14, 1-73. (Abstract available, full text may require subscription)
Vangala, R., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24329–24335. Available at: [Link]
Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved from [Link]
Valenti, C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2092. Available at: [Link]
Integrated Spectronics. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]
A Comparative Guide to the HPLC Retention Time of Pyridine Carboxylate Methyl Esters
For researchers, scientists, and professionals in drug development, the precise analysis of isomeric compounds is a frequent and often challenging task. Pyridine carboxylate methyl esters, key intermediates in pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise analysis of isomeric compounds is a frequent and often challenging task. Pyridine carboxylate methyl esters, key intermediates in pharmaceutical synthesis, present a classic example of this analytical challenge. Their structural similarity necessitates a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development to achieve baseline separation and accurate quantification. This guide provides an in-depth comparison of the HPLC retention behavior of three common isomers: methyl picolinate (methyl pyridine-2-carboxylate), methyl nicotinate (methyl pyridine-3-carboxylate), and methyl isonicotinate (methyl pyridine-4-carboxylate). We will delve into the underlying principles governing their separation and provide practical, data-supported recommendations for their analysis.
The Challenge of Isomeric Separation
The three isomers of pyridine carboxylate methyl ester share the same molecular formula (C₇H₇NO₂) and molecular weight (137.14 g/mol ), making their separation solely based on mass spectrometry impossible without prior chromatographic resolution. The subtle differences in the position of the methyl ester group on the pyridine ring lead to variations in their physicochemical properties, such as polarity and dipole moment. These differences, though slight, are the key to their successful separation by HPLC.
Understanding the Analytes: Physicochemical Properties
A foundational understanding of the physicochemical properties of each isomer is crucial for predicting and explaining their chromatographic behavior.
The differing positions of the electron-withdrawing methyl ester group influence the electron density distribution within the pyridine ring, affecting the overall dipole moment and the basicity (pKa) of the pyridine nitrogen. These differences in polarity are the primary drivers of separation in both reversed-phase and normal-phase/HILIC chromatography.
Reversed-Phase HPLC: A Comparative Analysis
Reversed-phase (RP) HPLC is a workhorse technique in pharmaceutical analysis. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
This data demonstrates that under these reversed-phase conditions, the less polar methyl nicotinate is significantly more retained than its more polar hydrolysis product, nicotinic acid[2].
Predicting the Elution Order of Isomers in RP-HPLC
Based on the principles of reversed-phase chromatography and the predicted polarities of the isomers, we can anticipate the following elution order:
The rationale behind this predicted order lies in the subtle differences in their overall polarity, which is influenced by their dipole moments. While all are polar molecules, the meta isomer (methyl nicotinate) is generally considered the least polar of the three, leading to stronger interaction with the C18 stationary phase and thus a longer retention time. The ortho (picolinate) and para (isonicotinate) isomers are more polar, with the ortho isomer often being the most polar due to intramolecular interactions, and would therefore elute earlier.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative Approach
For polar compounds that show limited retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative[3][4]. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer[3]. In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar compounds are more strongly retained.
Expected Elution Order in HILIC
In HILIC, the elution order is generally the inverse of that in reversed-phase chromatography. Therefore, the expected elution order for the pyridine carboxylate methyl ester isomers would be:
The most polar isomer, methyl picolinate, is expected to have the longest retention time due to its stronger interaction with the polar stationary phase. Conversely, the least polar isomer, methyl nicotinate, would elute first.
Experimental Protocol: A Starting Point for Method Development
This section provides a detailed, step-by-step methodology for the reversed-phase HPLC analysis of pyridine carboxylate methyl esters. This protocol serves as a robust starting point for method development and can be optimized to suit specific instrumentation and analytical requirements.
Objective: To achieve baseline separation of methyl picolinate, methyl nicotinate, and methyl isonicotinate using reversed-phase HPLC with UV detection.
Materials:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, e.g., Milli-Q)
Formic acid (or other suitable buffer components)
Analytical standards of methyl picolinate, methyl nicotinate, and methyl isonicotinate
Procedure:
Standard Preparation:
Prepare individual stock solutions of each isomer in methanol at a concentration of 1 mg/mL.
Prepare a mixed standard solution containing all three isomers at a concentration of 0.1 mg/mL each by diluting the stock solutions with the mobile phase.
Mobile Phase Preparation:
Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% formic acid. The organic modifier and its ratio to the aqueous phase may need to be optimized.
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration).
HPLC System Setup:
Install the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Set the UV detector wavelength to 263 nm, which is a suitable wavelength for detecting the pyridine ring.
Injection and Data Acquisition:
Inject 10 µL of the mixed standard solution.
Run the analysis for a sufficient time to allow all three peaks to elute.
Record the chromatogram and note the retention times for each isomer.
Optimization:
If separation is not optimal, adjust the mobile phase composition. Increasing the percentage of the organic solvent (acetonitrile or methanol) will decrease retention times, while decreasing it will increase retention times.
The pH of the mobile phase can also be adjusted to optimize selectivity, especially considering the basic nature of the pyridine nitrogen.
Visualizing the Workflow
Caption: A streamlined workflow for the HPLC analysis of pyridine carboxylate methyl ester isomers.
Causality Behind Experimental Choices
Choice of C18 Column: The C18 stationary phase is a versatile and robust choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of analytes, including the moderately polar pyridine carboxylate methyl esters.
Mobile Phase Composition: A mixture of acetonitrile or methanol with water provides the necessary polarity to elute the analytes. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as formic acid, helps to protonate the pyridine nitrogen, leading to more consistent interactions with the stationary phase and improved peak shape.
UV Detection at 263 nm: The pyridine ring exhibits strong UV absorbance around this wavelength, providing good sensitivity for all three isomers.
Conclusion
The successful HPLC separation of pyridine carboxylate methyl ester isomers is a testament to the power of leveraging subtle physicochemical differences. While their structural similarity presents a challenge, a well-developed reversed-phase or HILIC method can achieve baseline resolution. For reversed-phase chromatography, the elution order is primarily governed by polarity, with the least polar isomer, methyl nicotinate, expected to be the most retained. In contrast, HILIC, which separates based on hydrophilicity, will exhibit the opposite elution order. The provided experimental protocol offers a solid foundation for developing a robust and reliable analytical method for these important pharmaceutical intermediates. By understanding the interplay between analyte properties and chromatographic conditions, researchers can confidently tackle the separation of these and other challenging isomeric mixtures.
References
Ribeiro da Silva, M. D. M. C., Freitas, V. L. S., Santos, L. M. N. B. F., Fulem, M., Sottomayor, M. J., Monte, M. J. S., & Acree, W. E. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 52(2), 580–585. [Link]
Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of mass spectrometry : JMS, 42(1), 89–101. [Link]
Lämmerhofer, M. (2024). Solving the retention time repeatability problem of hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1729, 465060. [Link]
PubChem. (n.d.). Methyl nicotinate. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Head & face medicine, 4, 23. [Link]
FooDB. (2010, April 8). Showing Compound Methyl nicotinate (FDB001015). Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Head & Face Medicine, 4, 23. [Link]
Lämmerhofer, M. (2024). Solving the retention time repeatability problem of hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1729, 465060. [Link]
PubChem. (n.d.). Methyl nicotinate. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Methyl nicotinate (FDB001015). Foodb.ca. Retrieved from [Link]
A Comparative Guide to the Infrared (IR) Absorption Bands of Pyridine Methyl Esters
For Researchers, Scientists, and Drug Development Professionals Introduction: The Vibrational Language of Molecules Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rap...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Language of Molecules
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method to probe the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, we can identify the presence of specific functional groups, as each has a characteristic vibrational frequency. For researchers in drug development and related fields, a thorough understanding of IR spectroscopy is crucial for confirming the identity and purity of synthesized molecules.
This guide provides an in-depth comparison of the IR absorption bands of three structural isomers of pyridine methyl ester: methyl picolinate (methyl pyridine-2-carboxylate), methyl nicotinate (methyl pyridine-3-carboxylate), and methyl isonicotinate (methyl pyridine-4-carboxylate). These compounds, while sharing the same molecular formula (C₇H₇NO₂), exhibit distinct IR spectra due to the different positions of the methyl ester group on the pyridine ring. Understanding these differences is key to their unambiguous identification.
Decoding the Spectra: Characteristic IR Absorption Bands
The IR spectrum of a pyridine methyl ester is a composite of the vibrational modes of its two main components: the pyridine ring and the methyl ester group.
The Signature of the Methyl Ester
The methyl ester functional group gives rise to some of the most prominent and readily identifiable peaks in the IR spectrum. The most characteristic absorption is the carbonyl (C=O) stretching vibration , which typically appears as a strong, sharp band in the region of 1700-1750 cm⁻¹ . The exact position of this band can be influenced by the electronic effects of the pyridine ring.
Another key feature of the methyl ester is the C-O stretching vibrations . There are two such vibrations: the C-O stretch between the carbonyl carbon and the oxygen, and the O-CH₃ stretch. These typically appear as strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹ .
The Vibrational Fingerprint of the Pyridine Ring
The pyridine ring, an aromatic heterocycle, has a more complex set of vibrations. Key absorptions include:
C-H stretching vibrations of the aromatic ring, which are typically observed above 3000 cm⁻¹ .
C=C and C=N ring stretching vibrations , which appear in the 1600-1400 cm⁻¹ region. The position and intensity of these bands are sensitive to the substitution pattern on the ring.
C-H in-plane and out-of-plane bending vibrations , which occur in the fingerprint region and are highly characteristic of the substitution pattern.
A Comparative Analysis of Pyridine Methyl Ester Isomers
The position of the methyl ester group on the pyridine ring (ortho, meta, or para) significantly influences the electronic distribution within the molecule. This, in turn, affects the vibrational frequencies of the various bonds, leading to distinct IR spectra for each isomer.
The electron-withdrawing nitrogen atom has the strongest inductive effect at the ortho position, slightly increasing the C=O bond order and shifting the absorption to a higher wavenumber. The effect is less pronounced at the meta and para positions.
C-O Stretch (Ester)
~1290, ~1140 cm⁻¹
~1290, ~1130 cm⁻¹
~1290, ~1120 cm⁻¹
The electronic influence of the nitrogen atom and the position of the ester group can subtly alter the C-O bond character, leading to minor shifts in this region.
Pyridine Ring C=C, C=N Stretches
~1590, ~1575, ~1470, ~1435 cm⁻¹
~1590, ~1575, ~1475, ~1430 cm⁻¹
~1600, ~1560, ~1460, ~1415 cm⁻¹
The substitution pattern on the pyridine ring directly impacts the symmetry and electronic distribution of the ring, causing characteristic shifts in these ring stretching vibrations.
C-H Out-of-Plane Bending
~750 cm⁻¹
~790, ~710 cm⁻¹
~850, ~760 cm⁻¹
These bands are highly diagnostic of the substitution pattern on the aromatic ring. The number and position of these bands can reliably differentiate between the ortho, meta, and para isomers.
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat liquid, KBr pellet) and the specific instrument used.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following is a detailed, step-by-step methodology for obtaining the IR spectrum of a liquid pyridine methyl ester sample using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[2][3]
Instrumentation and Materials
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Sample of pyridine methyl ester (liquid).
Micropipette.
Solvent for cleaning (e.g., isopropanol or ethanol).
Lint-free wipes.
Workflow Diagram
Caption: Experimental workflow for ATR-FTIR analysis.
Step-by-Step Procedure
Crystal Cleaning:
Rationale: To prevent cross-contamination and ensure that the spectrum obtained is solely from the sample of interest.
Action: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Allow the solvent to fully evaporate.
Background Spectrum Acquisition:
Rationale: To account for the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the instrument itself. This spectrum is subtracted from the sample spectrum to yield the true absorbance of the sample.
Action: With the clean, empty ATR crystal in place, acquire a background spectrum. The instrument's software will store this for subsequent calculations.
Sample Application:
Rationale: To ensure good contact between the sample and the ATR crystal for efficient signal acquisition.
Action: Using a micropipette, place a small drop of the liquid pyridine methyl ester sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
Sample Spectrum Acquisition:
Rationale: To obtain the infrared absorption spectrum of the sample.
Action: Acquire the spectrum of the sample. Most modern FTIR instruments will automatically perform multiple scans and average them to improve the signal-to-noise ratio.
Data Processing and Analysis:
Rationale: To identify the characteristic absorption bands and compare them with known spectra or the data provided in this guide.
Action: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Identify the key absorption bands and their corresponding wavenumbers.
Cleaning:
Rationale: To prepare the instrument for the next user and prevent damage to the ATR crystal.
Action: Remove the sample from the crystal using a lint-free wipe and clean the crystal surface thoroughly with the appropriate solvent.
Trustworthiness and Self-Validation
The protocols and data presented in this guide are designed to be self-validating. The distinct patterns of the C-H out-of-plane bending vibrations in the fingerprint region, in conjunction with the characteristic C=O and ring stretching frequencies, provide a robust method for the unambiguous identification of each pyridine methyl ester isomer. By following the detailed experimental protocol, researchers can reliably reproduce the spectral data and confidently identify their synthesized compounds. For further validation, comparison with commercially available spectral databases is recommended.[4][5][6]
Conclusion
Infrared spectroscopy is a powerful and accessible tool for the structural elucidation of organic molecules. For the pyridine methyl ester isomers, the position of the methyl ester group on the pyridine ring gives rise to subtle yet significant differences in their IR spectra. By carefully analyzing the carbonyl stretching region, the pyridine ring vibrations, and the highly diagnostic C-H out-of-plane bending bands, researchers can confidently distinguish between methyl picolinate, methyl nicotinate, and methyl isonicotinate. The ATR-FTIR method provides a simple and reliable means of obtaining high-quality spectra for these liquid compounds, facilitating accurate and efficient analysis in the research and development workflow.
References
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
Gelest. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]
Pine, S. H., Hendrickson, J. B., Cram, D. J., & Hammond, G. S. (1980). Organic Chemistry (4th ed.). McGraw-Hill.
PubChem. (n.d.). Methyl isonicotinate. Retrieved from [Link]
PubChem. (n.d.). Methyl nicotinate. Retrieved from [Link]
PubChem. (n.d.). Methyl picolinate. Retrieved from [Link]
SpectraBase. (n.d.). Methylnicotinate. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
Personal protective equipment for handling methyl 4,5-dimethylpyridine-2-carboxylate
This guide outlines the operational safety protocols for handling Methyl 4,5-dimethylpyridine-2-carboxylate . As a specialized pyridine derivative used in pharmaceutical synthesis (often as a building block for bioactive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety protocols for handling Methyl 4,5-dimethylpyridine-2-carboxylate .
As a specialized pyridine derivative used in pharmaceutical synthesis (often as a building block for bioactive scaffolds), this compound presents specific risks related to the pyridine moiety and the ester functionality. While specific toxicological data for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) principles dictate that we treat it with the rigorous safety standards applied to substituted pyridine carboxylates.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. This compound is an organic base and an ester .
Primary Hazards (GHS Classification - Derived):
Skin/Eye Irritation (H315/H319): Pyridine esters are lipophilic; they penetrate the stratum corneum easily, leading to deeper tissue irritation than simple inorganic acids/bases.
Respiratory Irritation (H335): Dust or aerosols are highly irritating to mucous membranes.
Acute Toxicity (Oral/Dermal - H302/H312): Pyridine derivatives often interfere with metabolic pathways (e.g., uncoupling oxidative phosphorylation). Assumption: Treat as "Harmful if swallowed."[1][2][3][4][5]
Physical Hazards:
Likely a solid or low-melting solid at room temperature.
Combustible (Class IIIB) but not highly flammable unless dissolved in organic solvents.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. The lipophilic nature of this molecule requires a barrier strategy that prevents dermal absorption.
A. Hand Protection (The Critical Barrier)
Standard Handling (Dry Solid/Weighing):
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).
Protocol:Double-gloving is mandatory. The outer glove protects against physical abrasion and incidental contact; the inner glove provides a clean barrier during doffing.
Solvent Handling/Reaction Workup:
Material: If dissolved in penetrating solvents (DCM, THF), standard nitrile degrades quickly.
Upgrade: Use Silver Shield® (Laminate) or Viton® gloves for spill cleanup or prolonged immersion.
Validation: Inflate gloves with air prior to use to check for pinholes (the "pneumatic test").
Why? Safety glasses with side shields are insufficient. Pyridine esters can cause severe conjunctivitis. If the compound is a fine powder, the seal of goggles prevents dust entry.
C. Respiratory & Engineering Controls
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .
Airflow Target: Face velocity between 80–100 fpm (0.4–0.5 m/s) .
Secondary Control (If hood is unavailable - NOT RECOMMENDED): A half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Note: Pyridines have distinct odors, but olfactory fatigue sets in quickly. Do not rely on smell to detect exposure.
Operational Workflow & Safety Logic
This workflow integrates safety steps directly into the experimental procedure.
Phase 1: Weighing & Transfer
Static Control: Pyridine esters as dry powders are static-prone. Use an anti-static gun or ionizer bar near the balance.
Containment: Place the balance inside the fume hood. If this is impossible due to vibration, use a powder weighing funnel and close the vial immediately after sampling.
Decontamination: Wipe the exterior of the reagent bottle with a chemically compatible wipe (e.g., ethanol-dampened) before returning it to storage.
Phase 2: Reaction Setup
Solvent Choice: When solubilizing, add solvent slowly. Exothermic solvation is possible.
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the ester itself is stable, pyridine derivatives can oxidize or form N-oxides over time, which may alter stability.
Phase 3: Cleanup & Spills
Minor Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (dampened with water/surfactant) to immobilize, then wipe up.
Major Spill (Liquid): Evacuate the immediate area. Use a vermiculite or clay-based absorbent . Do not use sawdust (combustible reaction risk).
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.
Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves when penetrating solvents are introduced.
Quantitative Data: Chemical Resistance Summary
This table summarizes glove performance against the class of Pyridine Esters. Note: Data is conservative based on analog permeation.
Glove Material
Thickness (mil)
Breakthrough Time (Pyridine)
Recommendation
Nitrile
4-5 mil
6 - 15 min
Splash Only (Change immediately)
Latex
5-6 mil
< 1 min
Do Not Use (Poor resistance)
Butyl Rubber
15-25 mil
> 240 min
Excellent (Heavy duty/Immersion)
Laminate (Silver Shield)
2.7 mil
> 480 min
Best (Spill cleanup/High hazard)
Disposal & Waste Management
Proper disposal is the final step of safety.
Segregation: Dispose of as Non-Halogenated Organic Solvent Waste (unless halogenated solvents like DCM were used).
Labeling: Clearly tag waste containers with "Pyridine Derivative - Irritant."
Neutralization: Do not attempt to neutralize in the lab. Send for professional incineration. Pyridine rings are stable and require high-temperature incineration for complete destruction.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-methoxypyridine-2-carboxylate (Analogous Structure). Retrieved from [Link]